molecular formula C16H12N4O3S B7836978 Baz1A-IN-1

Baz1A-IN-1

Cat. No.: B7836978
M. Wt: 340.4 g/mol
InChI Key: UJRJAZDAWUSWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Baz1A-IN-1 is a useful research compound. Its molecular formula is C16H12N4O3S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-15(17-12-7-4-8-13(9-12)20(22)23)19-16-18-14(10-24-16)11-5-2-1-3-6-11/h1-10H,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRJAZDAWUSWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of BAZ1A-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for BAZ1A-IN-1, a potent and selective inhibitor of the BAZ1A bromodomain. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and neurodevelopment.

Core Mechanism of Action: Targeting Chromatin Remodeling

This compound is a small molecule inhibitor that specifically targets the bromodomain of the Bromodomain Adjacent to Zinc Finger Domain Protein 1A (BAZ1A). BAZ1A, also known as ACF1, is a critical accessory subunit of the ATP-dependent chromatin remodeling complexes, including the Chromatin Accessibility Complex (CHRAC) and the Nucleosome Remodeling Factor (NURF). These complexes play a pivotal role in regulating gene expression by modulating nucleosome spacing and accessibility of DNA to the transcriptional machinery.

The bromodomain of BAZ1A is a "reader" domain that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription. By binding to the BAZ1A bromodomain, this compound competitively inhibits the recognition of acetylated histones. This disruption prevents the proper localization and function of the BAZ1A-containing chromatin remodeling complexes, leading to alterations in gene expression. The primary mechanism of this compound is therefore the targeted disruption of epigenetic reading, which in turn modulates downstream cellular processes.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (also referred to as Cpd-2 in primary literature).

ParameterValueTarget/Cell LineReference
Binding Affinity (Kd) 0.52 µMBAZ1A Bromodomain[1]
Cell Viability (IC50) 5.08 µMTHP-1 (Acute myeloid leukemia)[1]
4.29 µMZR-75-30 (Breast cancer)[1]
10.65 µMBT474 (Breast cancer)[1]
7.70 µMH1975 (Non-small cell lung cancer)[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information from the primary literature.

BAZ1A Bromodomain Binding Assay (Hypothetical Reconstruction)

This protocol describes a typical fluorescence polarization (FP) assay to determine the binding affinity (Kd) of this compound to the BAZ1A bromodomain.

  • Protein Expression and Purification: The human BAZ1A bromodomain (e.g., amino acids 1425-1556) is expressed as a fusion protein (e.g., with a His-tag) in E. coli. The protein is purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper folding.

  • Fluorescent Probe: A fluorescently labeled acetyl-lysine probe (e.g., a histone H4 peptide acetylated at lysine 16 and labeled with a fluorophore like TAMRA) is used.

  • Assay Buffer: A suitable buffer is used, for example: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, and 0.01% Tween-20.

  • Procedure:

    • A constant concentration of the fluorescent probe (e.g., 10 nM) and purified BAZ1A bromodomain (e.g., 50 nM) are incubated in the assay buffer.

    • A serial dilution of this compound is added to the mixture.

    • The reaction is incubated at room temperature for 30 minutes to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization upon addition of this compound indicates displacement of the fluorescent probe. The Kd is calculated by fitting the data to a competitive binding model.

Cell Viability Assay

This protocol outlines a standard MTT or CellTiter-Glo® assay to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

  • Cell Culture: Cancer cell lines with high BAZ1A expression (e.g., THP-1, ZR-75-30, BT474, H1975) are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

    • A serial dilution of this compound (typically in DMSO, with the final DMSO concentration kept below 0.1%) is added to the wells.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • For MTT assay, MTT reagent is added and incubated for 2-4 hours, followed by solubilization of the formazan crystals. Absorbance is measured at 570 nm.

    • For CellTiter-Glo® assay, the reagent is added to measure ATP levels as an indicator of cell viability. Luminescence is measured.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Molecular Interactions

BAZ1A is implicated in several signaling pathways critical for development and disease. Inhibition of BAZ1A's bromodomain function by this compound is expected to modulate these pathways.

This compound Mechanism of Action

BAZ1A_Inhibition cluster_nucleus Nucleus Histone Acetylated Histone Tail BAZ1A_BD BAZ1A Bromodomain Histone->BAZ1A_BD Recognizes & Binds ISWI ISWI Complex (ACF/CHRAC) BAZ1A_BD->ISWI Recruits Chromatin Chromatin Remodeling ISWI->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression BAZ1A_IN1 This compound BAZ1A_IN1->BAZ1A_BD Inhibits Binding

Caption: this compound competitively inhibits the BAZ1A bromodomain, preventing its recognition of acetylated histones and subsequent chromatin remodeling.

Potential Impact on Wnt Signaling

BAZ1A has been shown to influence the Wnt signaling pathway. While direct studies with this compound are pending, inhibition of BAZ1A may lead to derepression of Wnt target genes.

Wnt_Signaling_BAZ1A cluster_pathway Wnt Signaling Pathway BAZ1A BAZ1A Wnt_Genes Wnt Target Genes BAZ1A->Wnt_Genes Modulates expression of Beta_Catenin β-catenin/TCF/LEF Beta_Catenin->Wnt_Genes Repression Transcriptional Repression Activation Transcriptional Activation BAZ1A_IN1 This compound BAZ1A_IN1->BAZ1A Inhibits

Caption: Hypothetical modulation of the Wnt signaling pathway through BAZ1A inhibition by this compound.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_invitro In Vitro cluster_incell In Cello cluster_invivo In Vivo Virtual_Screening Virtual Screening Binding_Assay Binding Assay (FP/SPR) Virtual_Screening->Binding_Assay Hit Identification Cell_Viability Cell Viability Assay (MTT) Binding_Assay->Cell_Viability Lead Compound (this compound) Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot RNA_Seq RNA-Seq (Gene Expression) Cell_Viability->RNA_Seq Xenograft Xenograft Models Cell_Viability->Xenograft

Caption: A typical experimental workflow for the discovery and validation of a targeted inhibitor like this compound.

Conclusion

This compound represents a valuable chemical probe for elucidating the biological functions of BAZ1A and a potential starting point for the development of novel therapeutics. Its mechanism of action through the specific inhibition of the BAZ1A bromodomain provides a targeted approach to modulate gene expression in diseases where BAZ1A is dysregulated, such as certain cancers and potentially neurodevelopmental disorders. Further research is warranted to fully elucidate the downstream consequences of BAZ1A inhibition and to explore the full therapeutic potential of this class of inhibitors.

References

The Function and Mechanism of Baz1A-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baz1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a key regulatory subunit of the ATP-dependent chromatin remodeling complexes ACF and CHRAC. These complexes play a crucial role in organizing nucleosomes, thereby regulating essential cellular processes such as DNA replication, transcription, and repair.[1][2][3][4] Given its involvement in fundamental cellular functions and its dysregulation in various diseases, including cancer and neurodevelopmental disorders, BAZ1A has emerged as a promising therapeutic target.[3][5][6] Baz1A-IN-1 is a potent small molecule inhibitor that targets the bromodomain of BAZ1A, offering a valuable tool for studying the function of BAZ1A and exploring its therapeutic potential.[1][7] This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on relevant signaling pathways.

Core Function of this compound: Inhibition of the BAZ1A Bromodomain

This compound functions as a competitive inhibitor of the BAZ1A bromodomain.[7] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark for active gene transcription. By binding to the acetyl-lysine binding pocket of the BAZ1A bromodomain, this compound prevents the recruitment of the BAZ1A-containing chromatin remodeling complexes to specific genomic loci. This inhibition disrupts the normal process of chromatin remodeling, leading to alterations in gene expression and downstream cellular effects.

Quantitative Data Summary

This compound has been characterized by its high binding affinity for the BAZ1A bromodomain and its potent anti-viability effects in cancer cell lines with high BAZ1A expression. The key quantitative metrics for this compound are summarized in the table below.

ParameterValueCell Line(s)Reference(s)
Binding Affinity (Kd) 0.52 µM-[1][7]
IC50 (Anti-viability) 5.08 µMTHP-1[1]
4.29 µMZR-75-30[1]
10.65 µMBT474[1]
7.70 µMH1975[1]

Signaling Pathways Modulated by this compound

BAZ1A is a central component of chromatin remodeling complexes that influence multiple signaling pathways. By inhibiting BAZ1A, this compound can modulate these pathways, which are often implicated in cancer and other diseases.

BAZ1A_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_complex Chromatin Remodeling Complex cluster_downstream Downstream Effects This compound This compound BAZ1A_BRD BAZ1A Bromodomain This compound->BAZ1A_BRD Inhibits BAZ1A BAZ1A BAZ1A_BRD->BAZ1A SMARCA5 SMARCA5 (ATPase) BAZ1A->SMARCA5 Associates with Chromatin_Remodeling Chromatin Remodeling BAZ1A->Chromatin_Remodeling Regulates Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Wnt_Signaling Wnt/β-catenin Signaling Gene_Expression->Wnt_Signaling E2F_Targets E2F Target Genes Gene_Expression->E2F_Targets Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Wnt_Signaling->Cell_Cycle_Arrest E2F_Targets->Cell_Cycle_Arrest

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization and evaluation of this compound. These protocols are based on the discovery and characterization of the compound.[7]

Bromodomain Binding Assay (Virtual Screening and Experimental Validation)

This protocol describes the initial identification of this compound (referred to as Cpd-2 in the discovery paper) through virtual screening followed by experimental validation of its binding to the BAZ1A bromodomain.

1. Virtual Screening (Consensus Docking/Scoring):

  • Objective: To identify potential small molecule binders of the BAZ1A bromodomain from chemical libraries.

  • Method:

    • Prepare the 3D structure of the BAZ1A bromodomain for docking.

    • Utilize multiple docking programs (e.g., Glide, GOLD, AutoDock) to screen a virtual library of compounds against the prepared BAZ1A bromodomain structure.

    • Employ a consensus scoring strategy, where compounds are ranked based on their scores from multiple docking programs to increase the reliability of hit selection.

    • Select the top-ranking compounds for experimental validation.

2. Experimental Validation (Binding Affinity Measurement):

  • Objective: To experimentally determine the binding affinity (Kd) of the hit compounds to the BAZ1A bromodomain.

  • Method (e.g., using a competitive binding assay like TR-FRET or AlphaScreen):

    • Reagents:

      • Recombinant BAZ1A bromodomain protein.

      • A fluorescently labeled or biotinylated probe that is known to bind to the BAZ1A bromodomain.

      • Assay buffer.

      • Test compounds (including this compound) at various concentrations.

    • Procedure:

      • Add the BAZ1A bromodomain protein and the probe to the wells of a microplate.

      • Add the test compounds at a range of concentrations.

      • Incubate the plate to allow the binding reaction to reach equilibrium.

      • Measure the signal (e.g., fluorescence or luminescence) which is proportional to the amount of probe bound to the bromodomain.

      • The displacement of the probe by the test compound results in a decrease in signal.

      • Calculate the Kd value by fitting the dose-response curve to a suitable binding model.

Bromodomain_Binding_Assay_Workflow Virtual_Screening Virtual Screening of Chemical Libraries Hit_Identification Identification of Potential Hits Virtual_Screening->Hit_Identification Experimental_Validation Experimental Validation (e.g., TR-FRET) Hit_Identification->Experimental_Validation Kd_Determination Determination of Binding Affinity (Kd) Experimental_Validation->Kd_Determination

Cell Viability Assay

This protocol is used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Objective: To measure the IC50 value of this compound in different cancer cell lines.

  • Method (e.g., using MTT or CellTiter-Glo assay):

    • Cell Culture:

      • Culture the desired cancer cell lines (e.g., THP-1, ZR-75-30, BT474, H1975) in their recommended growth medium.

    • Procedure:

      • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

      • Treat the cells with a serial dilution of this compound (e.g., from 0.015 µM to 100 µM) for a specified period (e.g., 96 hours).[1] Include a vehicle control (e.g., DMSO).

      • After the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo reagent) to each well according to the manufacturer's instructions.

      • Incubate as required for the colorimetric or luminescent reaction to develop.

      • Measure the absorbance or luminescence using a plate reader.

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell_Viability_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with this compound (Serial Dilution) Cell_Seeding->Compound_Treatment Incubation Incubate for 96 hours Compound_Treatment->Incubation Viability_Reagent Add Viability Reagent (e.g., MTT) Incubation->Viability_Reagent Measurement Measure Absorbance/Luminescence Viability_Reagent->Measurement IC50_Calculation Calculate IC50 Value Measurement->IC50_Calculation

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of the BAZ1A chromatin remodeler in health and disease. Its potent and specific inhibition of the BAZ1A bromodomain allows for the targeted investigation of downstream cellular processes and signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals interested in targeting BAZ1A for therapeutic intervention, particularly in the context of cancer and other diseases characterized by epigenetic dysregulation. Further research utilizing this compound will undoubtedly continue to unravel the complex biology of chromatin remodeling and its implications for human health.

References

Baz1A-IN-1: A Technical Guide to a Novel BAZ1A Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baz1A-IN-1 has emerged as a potent and selective small molecule inhibitor of the BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) protein, a key component of the ISWI (Imitation Switch) chromatin remodeling complexes. BAZ1A, also known as ACF1, plays a crucial role in regulating gene expression through its involvement in chromatin assembly and remodeling. Dysregulation of BAZ1A has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and its impact on relevant signaling pathways.

Core Data Presentation

Biochemical and Cellular Activity of this compound

The following table summarizes the key quantitative data for this compound, demonstrating its potency and cellular effects.

ParameterValueCell LinesReference
Binding Affinity (KD) 0.52 μM-[1]
IC50 (Anti-viability) 5.08 μMTHP-1[2]
4.29 μMZR-75-30[2]
10.65 μMBT474[2]
7.70 μMH1975[2]

Mechanism of Action

This compound functions as a competitive inhibitor of the BAZ1A bromodomain. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails, a key mechanism for tethering chromatin remodeling complexes to specific genomic loci. By occupying the acetyl-lysine binding pocket of the BAZ1A bromodomain, this compound prevents the recruitment of the BAZ1A-containing ISWI complexes to chromatin, thereby modulating the expression of BAZ1A-target genes.

Signaling Pathways

BAZ1A is a central player in several signaling pathways critical for cell growth, differentiation, and survival. This compound, by inhibiting BAZ1A function, can significantly impact these pathways.

BAZ1A in the Wnt/β-catenin Signaling Pathway

BAZ1A has been shown to act as a transcriptional repressor of Wnt target genes. In the absence of a Wnt signal, the BAZ1A-containing chromatin remodeling complex is recruited to the promoters of Wnt target genes, contributing to a repressive chromatin state. Inhibition of BAZ1A with this compound can lead to the derepression of these genes.

BAZ1A in Wnt Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibitor With this compound BAZ1A_off BAZ1A/ACF Complex TCF_LEF_off TCF/LEF BAZ1A_off->TCF_LEF_off Wnt_Genes_off Wnt Target Genes (Repressed) TCF_LEF_off->Wnt_Genes_off Wnt_Genes_derepressed Wnt Target Genes (De-repressed) Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh GSK3b_Axin GSK3β/Axin (Inhibited) Dsh->GSK3b_Axin beta_catenin β-catenin (Stabilized) GSK3b_Axin->beta_catenin TCF_LEF_on TCF/LEF beta_catenin->TCF_LEF_on Wnt_Genes_on Wnt Target Genes (Activated) TCF_LEF_on->Wnt_Genes_on Baz1A_IN_1 This compound BAZ1A_inhibited BAZ1A (Inhibited) Baz1A_IN_1->BAZ1A_inhibited BAZ1A_inhibited->Wnt_Genes_derepressed BAZ1A in Vitamin D Receptor Signaling cluster_no_vd3 No Vitamin D3 cluster_vd3 With Vitamin D3 cluster_inhibitor_vd With this compound BAZ1A_vd BAZ1A/ACF Complex VDR VDR BAZ1A_vd->VDR VDR_Genes_off VDR Target Genes (Repressed) VDR->VDR_Genes_off NCoR N-CoR NCoR->VDR VDR_Genes_derepressed_vd VDR Target Genes (De-repressed) VD3 Vitamin D3 VDR_active VDR (Active) VD3->VDR_active Coactivators Coactivators VDR_active->Coactivators VDR_Genes_on VDR Target Genes (Activated) Coactivators->VDR_Genes_on Baz1A_IN_1_vd This compound BAZ1A_inhibited_vd BAZ1A (Inhibited) Baz1A_IN_1_vd->BAZ1A_inhibited_vd BAZ1A_inhibited_vd->VDR_Genes_derepressed_vd BAZ1A in E2F Transcription Program cluster_e2f E2F1 Promoter Regulation cluster_inhibitor_e2f With this compound BAZ1A_e2f BAZ1A E2F1_promoter E2F1 Promoter BAZ1A_e2f->E2F1_promoter SMARCA5 SMARCA5 SMARCA5->E2F1_promoter E2F1_protein E2F1 E2F1_promoter->E2F1_protein Recruits E2F_target_genes E2F Target Genes (Transcription) E2F1_protein->E2F_target_genes Baz1A_IN_1_e2f This compound BAZ1A_inhibited_e2f BAZ1A (Inhibited) Baz1A_IN_1_e2f->BAZ1A_inhibited_e2f E2F1_recruitment_blocked E2F1 Recruitment Blocked BAZ1A_inhibited_e2f->E2F1_recruitment_blocked E2F_transcription_down E2F Transcription Downregulated E2F1_recruitment_blocked->E2F_transcription_down Cell Viability (MTT) Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_inhibitor Add this compound incubate_24h->add_inhibitor incubate_72h Incubate 72-96h add_inhibitor->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (IC50) read_absorbance->analyze end End analyze->end In Vivo Xenograft Study Workflow start Start prepare_cells Prepare cell suspension start->prepare_cells inject_mice Inject cells into mice prepare_cells->inject_mice monitor_tumors Monitor tumor growth inject_mice->monitor_tumors randomize Randomize mice monitor_tumors->randomize treat Administer this compound or vehicle randomize->treat measure_tumors Measure tumor volume treat->measure_tumors Repeatedly monitor_toxicity Monitor toxicity measure_tumors->monitor_toxicity end_study End of study monitor_toxicity->end_study analyze_tumors Excise and analyze tumors end_study->analyze_tumors end End analyze_tumors->end

References

The Role of BAZ1A-IN-1 in Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a key component of the ATP-dependent chromatin remodeling complex, ACF (ATP-utilizing Chromatin assembly and remodeling Factor). As a non-catalytic subunit, BAZ1A works in concert with the ATPase subunit SMARCA5 (also known as SNF2H) to regulate the spacing of nucleosomes, thereby playing a critical role in various cellular processes including DNA replication and repair, and the regulation of gene expression.[1][2][3] The bromodomain of BAZ1A specifically recognizes acetylated lysine residues on histones, a key post-translational modification in epigenetic regulation.

The function of BAZ1A has been implicated in several signaling pathways, including the Wnt and vitamin D receptor signaling pathways.[1][4] Its role in maintaining chromatin architecture and gene expression makes it a compelling target for therapeutic intervention in various diseases, including cancer.

This technical guide provides an in-depth overview of BAZ1A-IN-1, a potent and selective inhibitor of the BAZ1A bromodomain, and its application in chromatin remodeling studies.

This compound: A Potent Chemical Probe

This compound (also referred to as Cpd-2) is a small molecule inhibitor designed to competitively bind to the acetyl-lysine binding pocket of the BAZ1A bromodomain.[5][6][7] Its selectivity and potent activity make it a valuable tool for elucidating the specific functions of the BAZ1A bromodomain in cellular processes.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing researchers with essential information for experimental design.

Table 1: Binding Affinity of this compound

ParameterValueAssay MethodReference
Kd 0.52 µMMicroscale Thermophoresis (MST)[5]

Table 2: Cellular Activity of this compound (as Cpd-2)

Cell LineIC50NotesReference
THP-1 5.08 µMHigh BAZ1A expression[5]
ZR-75-30 4.29 µMHigh BAZ1A expression[5]
BT474 10.65 µMHigh BAZ1A expression[5]
H1975 7.70 µMHigh BAZ1A expression[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of BAZ1A and the effects of this compound.

In Vitro Bromodomain Binding Assay (AlphaScreen)

This protocol is adapted for determining the in vitro potency of this compound in disrupting the interaction between the BAZ1A bromodomain and an acetylated histone peptide.

Materials:

  • Recombinant GST-tagged BAZ1A bromodomain

  • Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)

  • AlphaLISA Glutathione (GST) Acceptor beads

  • AlphaScreen Streptavidin Donor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • 384-well white microplates

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to the desired final concentrations.

    • Dilute the GST-BAZ1A bromodomain and biotinylated H4K16ac peptide in Assay Buffer to their optimal concentrations (determined by criss-cross titration).

  • Reaction Setup:

    • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of diluted GST-BAZ1A bromodomain to each well.

    • Add 5 µL of diluted biotinylated H4K16ac peptide to each well.

    • Incubate at room temperature for 30 minutes.

  • Bead Addition:

    • Prepare a mixture of GST Acceptor beads and Streptavidin Donor beads in Assay Buffer, protected from light.

    • Add 10 µL of the bead mixture to each well.

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Calculate IC50 values from the resulting dose-response curves.

Cellular Target Engagement Assay (NanoBRET™)

This protocol allows for the quantification of this compound binding to the BAZ1A bromodomain within living cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-BAZ1A and HaloTag®-Histone H3.3

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • This compound (dissolved in DMSO)

  • 96-well white, flat-bottom cell culture plates

Procedure:

  • Cell Transfection and Plating:

    • Co-transfect HEK293T cells with the NanoLuc®-BAZ1A and HaloTag®-Histone H3.3 expression vectors.

    • Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in Opti-MEM™.

    • Add the diluted inhibitor to the cells and incubate for the desired treatment time (e.g., 2 hours).

  • Ligand and Substrate Addition:

    • Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition:

    • Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.

    • Calculate the NanoBRET™ ratio to determine target engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol can be used to identify the genomic regions where BAZ1A is bound and to assess how this compound affects this localization.

Materials:

  • Cells of interest (e.g., a cancer cell line with high BAZ1A expression)

  • This compound (dissolved in DMSO)

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer, Nuclear lysis buffer

  • Sonicator

  • Anti-BAZ1A antibody (ChIP-grade)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or DMSO for the desired time.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Harvest and lyse the cells to isolate nuclei.

    • Resuspend the nuclei in nuclear lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an anti-BAZ1A antibody or an IgG control.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform next-generation sequencing.

    • Analyze the sequencing data to identify BAZ1A binding sites and assess changes upon inhibitor treatment.

Visualizing BAZ1A's Role and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to BAZ1A's function and the experimental approaches to study its inhibition.

BAZ1A_Signaling_Pathway cluster_wnt Wnt Signaling cluster_chromatin Chromatin Remodeling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF BAZ1A BAZ1A BetaCatenin->BAZ1A Modulates Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Transcription ACF_Complex ACF Complex BAZ1A->ACF_Complex SMARCA5 SMARCA5 SMARCA5->ACF_Complex Nucleosome Nucleosome ACF_Complex->Nucleosome Remodels Accessible_Chromatin Accessible Chromatin Nucleosome->Accessible_Chromatin Accessible_Chromatin->Wnt_Target_Genes Enables Transcription

Caption: BAZ1A's interaction with the Wnt signaling pathway.

BAZ1A_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_incell Cellular Assays cluster_genomic Genomic & Functional Assays AlphaScreen AlphaScreen Assay Binding_Affinity Binding Affinity (Kd, IC50) AlphaScreen->Binding_Affinity ITC Isothermal Titration Calorimetry ITC->Binding_Affinity NanoBRET NanoBRET Assay Target_Engagement Target Engagement NanoBRET->Target_Engagement Cellular_Viability Cellular Viability Assay Phenotypic_Effect Phenotypic Effect Cellular_Viability->Phenotypic_Effect ChIP_seq ChIP-seq Genomic_Localization Genomic Localization ChIP_seq->Genomic_Localization RNA_seq RNA-seq Gene_Expression Gene Expression Changes RNA_seq->Gene_Expression BAZ1A_IN_1 This compound BAZ1A_IN_1->AlphaScreen BAZ1A_IN_1->ITC BAZ1A_IN_1->NanoBRET BAZ1A_IN_1->Cellular_Viability BAZ1A_IN_1->ChIP_seq BAZ1A_IN_1->RNA_seq

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound represents a critical tool for dissecting the nuanced roles of the BAZ1A bromodomain in chromatin remodeling and gene regulation. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers in their studies of BAZ1A-mediated processes and to facilitate the development of novel therapeutic strategies targeting this important epigenetic reader. The continued investigation into the effects of this compound will undoubtedly deepen our understanding of chromatin biology and its implications in health and disease.

References

Investigating BAZ1A Function with the Chemical Probe Baz1A-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A), also known as ACF1, is a critical component of the ATP-dependent chromatin remodeling complexes ACF and CHRAC. These complexes play a fundamental role in regulating chromatin structure and gene expression by controlling nucleosome spacing. BAZ1A is implicated in a variety of essential cellular processes, including DNA replication, the DNA damage response (DDR), and the transcriptional regulation of key signaling pathways such as the Wnt and Vitamin D receptor pathways. Its multifaceted roles have positioned BAZ1A as a potential therapeutic target in oncology and neurodevelopmental disorders. This guide provides an in-depth overview of Baz1A-IN-1, a pioneering chemical probe for investigating BAZ1A function.

This compound: A Potent and Selective BAZ1A Bromodomain Inhibitor

This compound, also identified as Cpd-2, is a small molecule inhibitor targeting the bromodomain of BAZ1A. The discovery of this inhibitor through virtual screening has provided a valuable tool for elucidating the specific functions of the BAZ1A bromodomain in various biological contexts.

Quantitative Data for this compound

While extensive quantitative data for this compound remains limited in publicly available literature, the following key metric demonstrates its potency. Further characterization, including comprehensive selectivity panels and specific cellular IC50 values, is anticipated as research progresses.

ParameterValueReference
Binding Affinity (Kd) vs. BAZ1A Bromodomain0.52 µM[1]
Cellular ActivityGood anti-viability activity against cancer cell lines with high BAZ1A expression.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathways involving BAZ1A and a general workflow for characterizing BAZ1A inhibitors like this compound.

BAZ1A_Signaling_Pathways cluster_dna_damage DNA Damage Response cluster_wnt Wnt Signaling cluster_vdr Vitamin D Receptor Signaling DNA_Damage DNA Damage (e.g., UV, DSBs) ATM_ATR ATM/ATR Signaling DNA_Damage->ATM_ATR SMARCA5 SMARCA5 ATM_ATR->SMARCA5 Cell_Cycle_Checkpoint Cell Cycle Checkpoint ATM_ATR->Cell_Cycle_Checkpoint BAZ1A_DDR BAZ1A SMARCA5->BAZ1A_DDR recruits Chromatin_Remodeling_DDR Chromatin Remodeling BAZ1A_DDR->Chromatin_Remodeling_DDR DNA_Repair DNA Repair Chromatin_Remodeling_DDR->DNA_Repair Baz1A_IN_1_DDR This compound Baz1A_IN_1_DDR->BAZ1A_DDR inhibits Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Beta_Catenin_Complex β-catenin Destruction Complex Dishevelled->Beta_Catenin_Complex inhibits Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin releases TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates BAZ1A_Wnt BAZ1A TCF_LEF->BAZ1A_Wnt interacts with Target_Gene_Expression_Wnt Target Gene Expression BAZ1A_Wnt->Target_Gene_Expression_Wnt regulates Baz1A_IN_1_Wnt This compound Baz1A_IN_1_Wnt->BAZ1A_Wnt inhibits Vitamin_D3 Vitamin D3 VDR Vitamin D Receptor (VDR) Vitamin_D3->VDR RXR RXR VDR->RXR VDR_RXR VDR/RXR Heterodimer VDRE Vitamin D Response Element VDR_RXR->VDRE BAZ1A_VDR BAZ1A VDRE->BAZ1A_VDR recruits Transcriptional_Repression Transcriptional Repression BAZ1A_VDR->Transcriptional_Repression Baz1A_IN_1_VDR This compound Baz1A_IN_1_VDR->BAZ1A_VDR inhibits

BAZ1A Signaling Pathway Involvement

BAZ1A_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TR_FRET TR-FRET Binding Assay (Kd determination) Selectivity_Panel Bromodomain Selectivity Panel (e.g., BROMOscan) CETSA Cellular Thermal Shift Assay (Target Engagement) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) CETSA->Cell_Viability Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Cell_Viability->Gene_Expression ChIP_seq Chromatin Immunoprecipitation -Sequencing (ChIP-seq) Gene_Expression->ChIP_seq Baz1A_IN_1 This compound Baz1A_IN_1->TR_FRET Baz1A_IN_1->Selectivity_Panel Baz1A_IN_1->CETSA

Experimental Workflow for this compound

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function and efficacy of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is designed to quantitatively measure the binding affinity of this compound to the BAZ1A bromodomain.

  • Materials:

    • Recombinant His-tagged BAZ1A bromodomain protein.

    • Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide.

    • Europium-labeled anti-His antibody (Donor).

    • Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • 384-well low-volume black plates.

    • TR-FRET compatible plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add the this compound dilutions.

    • Add a solution containing His-BAZ1A bromodomain and biotinylated-H4K16ac peptide to each well.

    • Incubate for 60 minutes at room temperature.

    • Add a solution containing the Europium-labeled anti-His antibody and Streptavidin-conjugated acceptor.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Acceptor).

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50, which can be converted to a Ki value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of this compound with its target BAZ1A in a cellular environment.

  • Materials:

    • Cancer cell line with high BAZ1A expression.

    • Cell culture medium and supplements.

    • This compound.

    • DMSO (vehicle control).

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Equipment for SDS-PAGE and Western blotting.

    • Anti-BAZ1A antibody.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of this compound or DMSO for 2-4 hours.

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the soluble BAZ1A levels by Western blotting.

    • Quantify the band intensities and plot the percentage of soluble BAZ1A against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

  • Materials:

    • Cancer cell lines with varying levels of BAZ1A expression.

    • Cell culture medium and supplements.

    • This compound.

    • MTT or CellTiter-Glo® reagent.

    • 96-well clear or opaque plates.

    • Plate reader (spectrophotometer or luminometer).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • For MTT assay: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution and read absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent, incubate for 10 minutes, and read luminescence.

    • Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is employed to identify the genomic locations where BAZ1A binding is altered upon treatment with this compound.

  • Materials:

    • Cell line of interest.

    • This compound.

    • Formaldehyde for cross-linking.

    • Glycine to quench cross-linking.

    • Lysis and sonication buffers.

    • Anti-BAZ1A ChIP-grade antibody.

    • Protein A/G magnetic beads.

    • Wash buffers.

    • Elution buffer.

    • RNase A and Proteinase K.

    • DNA purification kit.

    • Reagents for next-generation sequencing library preparation.

  • Procedure:

    • Treat cells with this compound or vehicle for a defined period.

    • Cross-link proteins to DNA with formaldehyde.

    • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

    • Immunoprecipitate the BAZ1A-DNA complexes using an anti-BAZ1A antibody and magnetic beads.

    • Wash the beads to remove non-specific binding.

    • Elute the protein-DNA complexes and reverse the cross-links.

    • Treat with RNase A and Proteinase K, and purify the DNA.

    • Prepare a sequencing library from the immunoprecipitated DNA and an input control.

    • Perform high-throughput sequencing.

    • Analyze the sequencing data to identify genomic regions with differential BAZ1A occupancy between treated and control samples.

Conclusion

This compound represents a significant advancement in the study of BAZ1A biology. As a potent inhibitor of the BAZ1A bromodomain, it provides a crucial tool for dissecting the roles of BAZ1A in chromatin remodeling, gene regulation, and disease pathogenesis. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their investigations, paving the way for a deeper understanding of BAZ1A function and the development of novel therapeutic strategies. Further characterization of this compound's cellular effects and selectivity will undoubtedly enhance its utility as a chemical probe.

References

The Influence of BAZ1A on Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAZ1A, also known as ACF1, is a crucial component of the ATP-dependent chromatin remodeling complex ACF (ATP-utilizing Chromatin Assembly and Remodeling Factor). As a key regulator of chromatin structure, BAZ1A plays a pivotal role in modulating gene expression. This technical guide provides an in-depth analysis of the effects of BAZ1A on gene expression, drawing from studies involving its mutation, knockdown, and knockout. We will explore the signaling pathways influenced by BAZ1A, present quantitative data on gene expression changes, and detail the experimental protocols used to elucidate these findings. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting chromatin remodeling pathways.

Introduction to BAZ1A

BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) is the accessory subunit of the ISWI (Imitation Switch) family of chromatin remodeling complexes.[1] These complexes utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[2] The BAZ1A protein, in conjunction with the ATPase subunit SMARCA5, is involved in organizing nucleosomes into evenly spaced arrays, a fundamental process for maintaining genomic stability and regulating gene expression.[3]

Dysregulation of BAZ1A has been implicated in a variety of human diseases, including neurodevelopmental disorders and cancer.[1][4][5] Understanding the precise effects of BAZ1A on gene expression is therefore critical for developing novel therapeutic strategies.

BAZ1A's Role in Key Signaling Pathways

BAZ1A has been shown to influence several critical signaling pathways, primarily through its ability to modulate the expression of key regulatory genes.

Vitamin D Receptor (VDR) Signaling

BAZ1A is a known repressor of Vitamin D Receptor (VDR)-regulated genes.[6][7] In the absence of vitamin D3, BAZ1A binds to the promoters of these genes, leading to a condensed chromatin state that inhibits transcription.[6] A de novo mutation in BAZ1A has been shown to decrease its binding to the promoter of CYP24A1, a key VDR-regulated gene, resulting in its significant upregulation.[6][7]

VDR_Signaling cluster_nucleus Nucleus BAZ1A BAZ1A (ACF1) Promoter Promoter BAZ1A->Promoter Binds to Transcription_Repressed Transcription Repressed BAZ1A->Transcription_Repressed Leads to VDR_Gene VDR-Regulated Gene (e.g., CYP24A1) Promoter->VDR_Gene Transcription_Active Transcription Active Promoter->Transcription_Active Mutated_BAZ1A Mutated BAZ1A Mutated_BAZ1A->Promoter Reduced Binding

Caption: BAZ1A-mediated repression of VDR signaling.
Wnt/β-catenin Signaling

The expression of BAZ1A itself appears to be regulated by the Wnt/β-catenin signaling pathway.[2] Furthermore, functional loss of BAZ1A has been shown to result in the differential expression of genes within the Wnt signaling pathway, suggesting a feedback mechanism or a broader role for BAZ1A in this developmental pathway.[4][6]

Wnt_Signaling Wnt_Signal Wnt Signal Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin Stabilizes BAZ1A_Gene BAZ1A Gene Beta_Catenin->BAZ1A_Gene Activates BAZ1A_Protein BAZ1A Protein BAZ1A_Gene->BAZ1A_Protein Expresses Wnt_Target_Genes Wnt Pathway Target Genes BAZ1A_Protein->Wnt_Target_Genes Modulates Gene_Expression_Altered Altered Expression Wnt_Target_Genes->Gene_Expression_Altered

Caption: BAZ1A's interplay with the Wnt signaling pathway.
E2F1 Transcription Program

In the context of glioblastoma, BAZ1A is essential for the E2F transcription program.[2] It facilitates the binding of the transcription factor E2F1 to its own promoter by remodeling chromatin, thereby creating a more accessible structure.[2] Depletion of BAZ1A leads to a significant downregulation of E2F target genes, resulting in a G1 phase cell cycle arrest and apoptosis.[2]

E2F1_Regulation cluster_promoter E2F1 Promoter BAZ1A BAZ1A Chromatin Chromatin BAZ1A->Chromatin Remodels E2F1 E2F1 Accessible_Chromatin Accessible Chromatin E2F1->Accessible_Chromatin Binds E2F_Targets E2F Target Genes Accessible_Chromatin->E2F_Targets Activates Cell_Cycle_Progression Cell Cycle Progression E2F_Targets->Cell_Cycle_Progression

Caption: BAZ1A-mediated activation of the E2F1 program.

Quantitative Effects of BAZ1A Modulation on Gene Expression

The following tables summarize the quantitative data from key studies on the impact of BAZ1A modulation on gene expression.

Table 1: Gene Expression Changes in a Patient with a de novo BAZ1A Mutation

GeneFold ChangeP-valueBiological Pathway
CYP24A17-fold upregulation0.005Vitamin D Metabolism
IGFBP3Differentially ExpressedNot SpecifiedVitamin D Metabolism

Data from a study on a patient with a syndromic form of intellectual disability.[6][8]

Table 2: Global Gene Expression Changes upon BAZ1A Depletion in Glioblastoma Cells

ConditionDownregulated GenesUpregulated GenesTotal Differentially Expressed GenesSignificantly Enriched Gene Set (Depleted)
BAZ1A RNAi153313662899HALLMARK_E2F_TARGETS

Data from RNA-sequencing of BAZ1A-silenced glioblastoma cells.[2]

Table 3: Regulation of Baz1a Expression in Mouse Nucleus Accumbens by Cocaine

TreatmentTime PointChange in Baz1a mRNAP-value
Acute Cocaine1 hourSignificant Increase0.008
Repeated Cocaine24 hoursSignificant Decrease0.002

Data from studies on the role of BAZ1A in cocaine addiction models.[9]

Experimental Protocols

The following section details the methodologies employed in the studies cited in this guide.

RNA Sequencing (RNA-seq) Workflow

RNA-seq is a powerful technique for transcriptome-wide analysis of gene expression.

RNA_Seq_Workflow start Sample Preparation (e.g., BAZ1A Knockdown Cells) rna_extraction Total RNA Extraction (e.g., Ribopure Kit) start->rna_extraction polyA_selection Poly(A)+ RNA Selection rna_extraction->polyA_selection library_prep cDNA Library Preparation polyA_selection->library_prep sequencing High-Throughput Sequencing (e.g., Illumina HiSeq) library_prep->sequencing alignment Read Alignment to Reference Genome sequencing->alignment diff_expression Differential Expression Analysis alignment->diff_expression pathway_analysis Pathway and GO Analysis diff_expression->pathway_analysis

Caption: A generalized workflow for RNA sequencing.

Protocol Steps:

  • RNA Extraction: Total RNA is isolated from cell or tissue samples using a commercial kit such as the Ribopure kit.[6]

  • Library Preparation: Polyadenylated (polyA+) RNA is selected to enrich for messenger RNA. This is followed by fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.[6]

  • Sequencing: The prepared library is sequenced using a high-throughput platform like the Illumina HiSeq2500, generating millions of short reads.[6]

  • Data Analysis: The sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is then used to determine expression levels and identify differentially expressed genes between conditions.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow

ChIP-seq is used to identify the genomic locations where a specific protein, such as BAZ1A, binds.

ChIP_Seq_Workflow start Cell/Tissue Cross-linking (e.g., Formaldehyde) chromatin_prep Chromatin Sonication or MNase Digestion start->chromatin_prep immunoprecipitation Immunoprecipitation with BAZ1A-specific Antibody chromatin_prep->immunoprecipitation reverse_crosslink Reverse Cross-links and DNA Purification immunoprecipitation->reverse_crosslink library_prep Sequencing Library Preparation reverse_crosslink->library_prep sequencing High-Throughput Sequencing library_prep->sequencing peak_calling Peak Calling to Identify Binding Sites sequencing->peak_calling motif_analysis Motif Analysis and Functional Annotation peak_calling->motif_analysis

Caption: A generalized workflow for ChIP sequencing.

Protocol Steps:

  • Cross-linking and Chromatin Preparation: Proteins are cross-linked to DNA in vivo using formaldehyde. The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion (e.g., MNase).[9]

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., BAZ1A) is used to pull down the protein-DNA complexes.[9]

  • DNA Purification and Library Preparation: The cross-links are reversed, and the associated DNA is purified. This DNA is then used to prepare a sequencing library.[9]

  • Sequencing and Analysis: The library is sequenced, and the resulting reads are mapped to the genome. "Peaks" in the read density indicate the binding sites of the protein.

siRNA-mediated Gene Knockdown

This technique is used to transiently reduce the expression of a target gene.

  • siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the BAZ1A mRNA are designed and synthesized.

  • Transfection: The siRNAs are introduced into cultured cells using a transfection reagent.

  • Validation: The efficiency of the knockdown is confirmed by measuring BAZ1A mRNA (qRT-PCR) or protein (Western blot) levels.

  • Phenotypic Analysis: The effects of BAZ1A depletion on gene expression (via RNA-seq) or other cellular processes are then assessed.[6]

Conclusion and Future Directions

BAZ1A is a multifaceted protein that exerts significant control over gene expression through its role in chromatin remodeling. Its influence on the Vitamin D receptor, Wnt, and E2F1 signaling pathways highlights its importance in diverse biological processes, from neurodevelopment to cancer cell proliferation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers seeking to further investigate the functions of BAZ1A.

For drug development professionals, BAZ1A and the chromatin remodeling machinery it belongs to represent a promising class of therapeutic targets. The development of small molecule inhibitors or activators that can modulate BAZ1A's activity could offer novel treatment avenues for diseases characterized by transcriptional dysregulation. Future research should focus on identifying the full spectrum of BAZ1A's genomic targets and interaction partners in various cellular contexts to fully unlock its therapeutic potential.

References

The Architect of Chromatin Accessibility in DNA Repair: A Technical Guide to BAZ1A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cellular machinery dedicated to safeguarding genomic integrity, the dynamic remodeling of chromatin plays a pivotal role. Access to damaged DNA is a critical prerequisite for the assembly of repair factors, and this process is tightly regulated by a host of chromatin-remodeling enzymes. Among these, the Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A), also known as ACF1, has emerged as a key player in orchestrating the DNA damage response (DDR). This technical guide provides an in-depth exploration of the multifaceted role of BAZ1A in various DNA repair pathways, offering insights for researchers investigating fundamental repair mechanisms and for professionals in the field of drug development seeking to exploit novel therapeutic targets.

BAZ1A is a large, multidomain protein that functions as a core subunit of two distinct ISWI (Imitation Switch) family chromatin-remodeling complexes: the ATP-dependent Chromatin Assembly and Remodeling Factor (ACF) and the Chromatin Accessibility Complex (CHRAC). Within these complexes, BAZ1A acts as a regulatory subunit, directing the catalytic activity of the ATPase SMARCA5 (also known as SNF2H) to specific chromatin regions. This activity is crucial for modulating nucleosome spacing and accessibility, thereby facilitating the recruitment and function of DNA repair proteins at sites of damage.

BAZ1A's Role in Key DNA Damage Repair Pathways

BAZ1A has been implicated in several major DNA repair pathways, highlighting its central role in maintaining genome stability. Its primary function across these pathways is to remodel chromatin to allow access for the core repair machinery.

Nucleotide Excision Repair (NER)

BAZ1A is recruited to sites of UV-induced DNA damage and is essential for efficient Nucleotide Excision Repair (NER). Following UV irradiation, the DDB2-HBO1-MLL1 axis is crucial for the recruitment of BAZ1A. This pathway involves the histone methyltransferase MLL1, which catalyzes the methylation of histone H3 at lysine 4 (H3K4me3), a mark that is then recognized to recruit the BAZ1A-containing remodeling complex. The subsequent chromatin remodeling by the ACF complex facilitates the access of NER factors to the damaged DNA, allowing for the removal of bulky adducts. Depletion of BAZ1A leads to a significant reduction in the removal of cyclobutane pyrimidine dimers (CPDs), a hallmark of UV-induced DNA damage.

Non-Homologous End Joining (NHEJ)
Homologous Recombination (HR)

BAZ1A is also involved in the error-free repair of DSBs via Homologous Recombination (HR). Studies in mouse models have shown that while Baz1a knockout mice are viable and can repair developmentally programmed DSBs, cultured human cells depleted of BAZ1A exhibit defects in HR.[1] The chromatin remodeling activity of the BAZ1A-containing ACF complex is believed to be important for facilitating the extensive DNA end resection that is a prerequisite for RAD51 loading and strand invasion during HR.

Quantitative Analysis of BAZ1A Function in DNA Damage Response

The functional significance of BAZ1A in the DNA damage response is underscored by quantitative experimental data. The following tables summarize key findings from studies investigating the impact of BAZ1A on cell survival, protein recruitment, and DNA repair efficiency.

Parameter Cell Line Treatment Effect of BAZ1A Knockout/Depletion Reference
Cell Proliferation Human cell linePhleomycin D1Reduced cell number after DNA damage[2]
Cell Death Human cell linePhleomycin D1Increased levels of DNA damage-induced cell death[2]
SMARCA5 Recruitment to DSBs BAZ1A-KO cellsUVC irradiation~50% reduction in nuclei with visible SMARCA5 enrichment at γ-H2AX positive sites[2]

Table 1: Impact of BAZ1A on Cellular Response to DNA Damage.

Parameter BAZ1A Mutant Effect on SMARCA5 Recruitment to DSBs Reference
Bromodomain Deletion (BAZ1AΔBD) No significant effect[2]
Bromodomain Inactivation (BAZ1ANY) No significant effect[2]
PHD Mutant (BAZ1AKAKY) No appreciable effect[2]

Table 2: Role of BAZ1A Domains in SMARCA5 Recruitment.

Signaling and Recruitment Pathways of BAZ1A

The recruitment and function of BAZ1A at sites of DNA damage are tightly regulated processes involving a cascade of signaling events and protein-protein interactions.

BAZ1A_Recruitment_and_Function cluster_damage DNA Damage cluster_sensors Sensors & Early Mediators cluster_chromatin_marks Chromatin Modifications cluster_remodelers Chromatin Remodeling cluster_repair DNA Repair Pathways DNA_Damage DNA Damage (e.g., DSB, UV lesion) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR PARP1 PARP1 DNA_Damage->PARP1 DDB2 DDB2 (for UV) DNA_Damage->DDB2 gammaH2AX γH2AX ATM_ATR->gammaH2AX PAR PARylation PARP1->PAR H3K4me3 H3K4me3 (via MLL1) DDB2->H3K4me3 BAZ1A_SMARCA5 BAZ1A-SMARCA5 (ACF/CHRAC) gammaH2AX->BAZ1A_SMARCA5 recruitment PAR->BAZ1A_SMARCA5 recruitment H3K4me3->BAZ1A_SMARCA5 recruitment Chromatin_Remodeling Chromatin Remodeling (Nucleosome Sliding) BAZ1A_SMARCA5->Chromatin_Remodeling NHEJ_Factors NHEJ Factors (e.g., Ku70/80) Chromatin_Remodeling->NHEJ_Factors facilitates access HR_Factors HR Factors (e.g., RAD51) Chromatin_Remodeling->HR_Factors facilitates access NER_Factors NER Factors Chromatin_Remodeling->NER_Factors facilitates access Repair_Outcome DNA Repair NHEJ_Factors->Repair_Outcome HR_Factors->Repair_Outcome NER_Factors->Repair_Outcome

Figure 1: BAZ1A Recruitment and Function in DNA Damage Repair. This diagram illustrates the signaling cascade leading to the recruitment of the BAZ1A-SMARCA5 complex to sites of DNA damage and its subsequent role in facilitating various DNA repair pathways through chromatin remodeling.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to elucidate the role of BAZ1A in DNA damage repair. Below are outlines of key methodologies.

Laser Micro-irradiation for Studying Protein Recruitment

This technique allows for the induction of localized DNA damage within the nucleus of a living cell and the subsequent monitoring of fluorescently-tagged protein recruitment to the damaged area in real-time.

Laser_Microirradiation_Workflow Cell_Culture 1. Culture cells expressing GFP-BAZ1A Sensitization 2. Sensitize cells (e.g., with BrdU or Hoechst) Cell_Culture->Sensitization Microscopy_Setup 3. Mount on confocal microscope Sensitization->Microscopy_Setup Pre_Irradiation_Image 4. Acquire pre-irradiation fluorescence image Microscopy_Setup->Pre_Irradiation_Image Laser_Irradiation 5. Induce localized DNA damage with a focused laser Pre_Irradiation_Image->Laser_Irradiation Time_Lapse_Imaging 6. Acquire time-lapse images of GFP-BAZ1A recruitment Laser_Irradiation->Time_Lapse_Imaging Data_Analysis 7. Quantify fluorescence intensity at the damage site over time Time_Lapse_Imaging->Data_Analysis BAZ1A_Drug_Development cluster_target BAZ1A as a Therapeutic Target cluster_inhibitors Inhibitor Development cluster_therapeutic_outcome Therapeutic Strategies & Outcomes BAZ1A_Function BAZ1A-mediated Chromatin Remodeling DNA_Repair_Enablement Enables DNA Repair BAZ1A_Function->DNA_Repair_Enablement Inhibition_of_Remodeling Inhibition of Chromatin Remodeling Cancer_Cell_Survival Promotes Cancer Cell Survival & Resistance DNA_Repair_Enablement->Cancer_Cell_Survival BAZ1A_Inhibitor BAZ1A Inhibitor (e.g., BAZ1A-IN-1, Cpd-2) BAZ1A_Inhibitor->BAZ1A_Function inhibits Impaired_DNA_Repair Impaired DNA Repair Inhibition_of_Remodeling->Impaired_DNA_Repair Monotherapy Monotherapy: Induction of Synthetic Lethality Impaired_DNA_Repair->Monotherapy Combination_Therapy Combination Therapy: Sensitization to Chemo/ Radiotherapy Impaired_DNA_Repair->Combination_Therapy Apoptosis Cancer Cell Apoptosis Monotherapy->Apoptosis Combination_Therapy->Apoptosis

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Therapeutic Potential of BAZ1A-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of BAZ1A-IN-1, a novel and potent inhibitor of the BAZ1A bromodomain. BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), a key component of the ISWI chromatin remodeling complex, has emerged as a significant target in oncology and other disease areas due to its critical role in DNA repair, gene transcription, and cell differentiation. This document consolidates the current understanding of this compound, presenting its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Concepts and Mechanism of Action

BAZ1A, also known as ACF1, is an accessory subunit of the ATP-dependent chromatin assembly factor (ACF) complex, which plays a crucial role in organizing nucleosomes to regulate gene expression.[1][2] The bromodomain of BAZ1A is a "reader" module that recognizes and binds to acetylated lysine residues on histones, tethering the chromatin remodeling machinery to specific genomic loci. By inhibiting this interaction, this compound effectively disrupts the function of the BAZ1A-containing chromatin remodeling complexes, leading to downstream effects on gene expression and cellular function.

Recent preclinical studies have highlighted the therapeutic potential of targeting BAZ1A. BAZ1A is often overexpressed in various cancers, including glioblastoma and head and neck squamous cell carcinoma (HNSCC), where it is associated with tumor progression and poor prognosis.[3][4] Inhibition of the BAZ1A bromodomain by this compound has been shown to induce cancer cell death and inhibit tumor stemness, highlighting its promise as a novel anti-cancer agent.[4]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, also identified as Cpd-2 in the foundational discovery literature.

Table 1: Binding Affinity of this compound

ParameterValueMethodReference
Dissociation Constant (Kd) vs. BAZ1A Bromodomain0.52 µMNot specified in abstract; likely a biophysical assay such as AlphaLISA or ITC

Table 2: In Vitro Anti-viability Activity of this compound (96-hour treatment)

Cell LineCancer TypeBAZ1A ExpressionIC50Reference
THP-1Acute Monocytic LeukemiaHigh5.08 µM
ZR-75-30Breast CancerHigh4.29 µM
BT474Breast CancerHigh10.65 µM
H1975Non-Small Cell Lung CancerHigh7.70 µM

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by BAZ1A and the experimental workflows used to characterize this compound.

BAZ1A_Signaling_Pathway cluster_complex Transcriptional Complex USP10 USP10 BAZ1A BAZ1A USP10->BAZ1A Deubiquitinates & Stabilizes Enhancer Enhancer BAZ1A->Enhancer Binds SOX2 SOX2 SOX2->Enhancer Binds BRD4 BRD4 Promoter Promoter BRD4->Promoter Recruited to Enhancer->Promoter Enhancer-Promoter Interaction Transcription Transcription Activation Promoter->Transcription StemnessGenes Stemness-Related Genes (e.g., CCND1, c-Myc, CCND2) TumorStemness Tumor Stemness & Metastasis StemnessGenes->TumorStemness Transcription->StemnessGenes Expression of BAZ1A_IN_1 This compound BAZ1A_IN_1->BAZ1A Inhibits Experimental_Workflow VirtualScreening Virtual Screening (Commercial & In-house Libraries) HitCompounds Hit Compound Identification VirtualScreening->HitCompounds BindingAssay Binding Affinity Assay (e.g., AlphaLISA) HitCompounds->BindingAssay CellViability Cell Viability Assay (MTT Assay) HitCompounds->CellViability Kd_Determination Kd Determination (this compound Kd = 0.52 µM) BindingAssay->Kd_Determination IC50_Determination IC50 Determination in BAZ1A-High Cancer Cells CellViability->IC50_Determination HNSCC_Models HNSCC In Vitro Models (e.g., FaDu, Detroit 562) FunctionalAssays Functional Assays HNSCC_Models->FunctionalAssays ChIP_Assay ChIP-qPCR HNSCC_Models->ChIP_Assay ColonyFormation Colony Formation FunctionalAssays->ColonyFormation MigrationAssay Migration Assay (Transwell) FunctionalAssays->MigrationAssay TargetValidation Target Gene Engagement (e.g., CCND1, c-Myc) ChIP_Assay->TargetValidation

References

The Role of BAZ1A in Cancer Biology and as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A) protein, its role in cancer biology, and the potential of targeting it with small molecule inhibitors. BAZ1A is a key component of chromatin remodeling complexes and is implicated in various cellular processes that are often dysregulated in cancer.

Core Concepts

BAZ1A, also known as ACF1, is a regulatory subunit of the ATP-dependent chromatin remodeling complex ACF (ATP-utilizing Chromatin Assembly and Remodeling Factor).[1][2] This complex plays a crucial role in organizing nucleosomes, which is essential for regulating gene expression, DNA replication, and DNA repair.[3][4] Dysregulation of BAZ1A has been linked to several types of cancer, including colorectal cancer, glioma, and ovarian cancer, making it an attractive target for therapeutic intervention.[5][6][7]

BAZ1A's Mechanism of Action in Cancer

BAZ1A is a multifaceted protein involved in several key cellular processes that contribute to cancer development and progression:

  • Chromatin Remodeling and Gene Expression: As part of the ACF and CHRAC complexes, BAZ1A helps to maintain chromatin structure.[8] This function is critical for the proper regulation of gene expression. In cancer, aberrant BAZ1A activity can lead to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes.

  • DNA Damage Response: BAZ1A is recruited to sites of DNA damage and participates in the DNA damage response (DDR).[5][9] It facilitates the recruitment of other DNA repair proteins, and its depletion can lead to increased DNA damage and apoptosis in cancer cells.[5][6]

  • Signaling Pathway Regulation: BAZ1A has been shown to interact with and modulate key cancer-related signaling pathways, including the Wnt/β-catenin and E2F signaling pathways.[5][6][7]

BAZ1A Inhibition as a Therapeutic Strategy

Given its central role in cancer cell biology, inhibiting BAZ1A function presents a promising therapeutic strategy. The development of small molecule inhibitors targeting the bromodomain of BAZ1A has shown potential in preclinical studies.

While specific data for a compound named "Baz1A-IN-1" is not publicly available, research has identified other potent BAZ1A inhibitors. One such compound, referred to as Cpd-2, has demonstrated significant activity.

CompoundTargetBinding Affinity (KD)Cellular ActivityReference
Cpd-2BAZ1A Bromodomain0.52 µMAnti-viability in cancer cell lines with high BAZ1A expression[10]

Key Signaling Pathways Involving BAZ1A

Below are diagrams illustrating the signaling pathways in which BAZ1A plays a significant role.

BAZ1A_Wnt_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nucleus Nucleus Beta_Catenin->Nucleus Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes BAZ1A BAZ1A BAZ1A->TCF_LEF Regulates expression

BAZ1A in the Wnt/β-catenin Signaling Pathway.

BAZ1A_E2F_Pathway BAZ1A BAZ1A E2F1_promoter E2F1 Promoter BAZ1A->E2F1_promoter Binds to Chromatin Chromatin Remodeling BAZ1A->Chromatin SMARCA1_5 SMARCA1/5 SMARCA1_5->E2F1_promoter Binds to SMARCA1_5->Chromatin Transcription Transcription E2F1_promoter->Transcription Initiates E2F1_protein E2F1 Protein E2F_Target_Genes E2F Target Genes (Cell Cycle Progression) E2F1_protein->E2F_Target_Genes Activates Chromatin->E2F1_promoter Opens chromatin Transcription->E2F1_protein Produces Inhibitor_Screening_Workflow Start Start: Need for BAZ1A Inhibitors Prep_Target Prepare 3D Structure of BAZ1A Bromodomain Start->Prep_Target Prep_Library Compile Chemical Libraries Start->Prep_Library Virtual_Screening Virtual Screening (Molecular Docking) Prep_Target->Virtual_Screening Prep_Library->Virtual_Screening Scoring Consensus Docking/Scoring Virtual_Screening->Scoring Hit_Selection Select Hit Compounds Scoring->Hit_Selection Experimental_Validation Experimental Validation (e.g., Binding Assays) Hit_Selection->Experimental_Validation Active_Compounds Identify Active Compounds Experimental_Validation->Active_Compounds Lead_Optimization Lead Optimization Active_Compounds->Lead_Optimization

References

The Role of BAZ1A in Neurodevelopmental Processes and the Therapeutic Potential of its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A), also known as ATP-utilizing Chromatin Assembly and Remodeling Factor 1 (ACF1), is a critical component of the ISWI family of chromatin remodeling complexes.[1][2] These complexes play a fundamental role in regulating gene expression by altering chromatin structure. Emerging evidence strongly implicates BAZ1A in the intricate processes of neurodevelopment, with dysregulation linked to intellectual disability and other neurodevelopmental disorders.[1][3] This technical guide provides an in-depth overview of BAZ1A's function in the nervous system, its association with neurodevelopmental pathologies, and the potential of small molecule inhibitors, such as the recently identified Cpd-2, to modulate its activity for therapeutic benefit.[4]

Introduction to BAZ1A and its Function

BAZ1A is a key regulatory subunit of the ATP-dependent chromatin remodeling complexes ACF (ATP-dependent Chromatin-assembly and remodeling Factor) and CHRAC (Chromatin Accessibility Complex).[1][2][5] These complexes utilize the energy from ATP hydrolysis to mobilize nucleosomes, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[5] BAZ1A itself does not possess enzymatic activity but is crucial for the function of the catalytic ATPase subunit, SMARCA5 (also known as SNF2H).[2][6]

The primary functions of BAZ1A-containing complexes include:

  • Chromatin Assembly and Remodeling: Organizing and spacing nucleosomes to maintain a structured chromatin environment.[1][2]

  • DNA Replication and Repair: Facilitating DNA replication through dense heterochromatin and participating in DNA damage response pathways.[1][2][6]

  • Transcriptional Regulation: Modulating the expression of a wide array of genes, including those involved in critical cellular processes.[3][7]

BAZ1A's Impact on Neurodevelopmental Processes

Recent studies have illuminated the significant role of BAZ1A in the development and function of the nervous system. De novo mutations in the BAZ1A gene have been identified in individuals with unexplained intellectual disability.[3] Research indicates that BAZ1A influences neurodevelopment through its regulatory effects on several key signaling pathways:

  • Wnt Signaling Pathway: BAZ1A depletion has been shown to affect the expression of genes involved in the Wnt signaling pathway, which is crucial for neuronal proliferation, differentiation, and synaptic formation.[3][6][7]

  • Vitamin D Metabolism: BAZ1A acts as a suppressor of Vitamin D Receptor (VDR)-regulated genes.[7] Vitamin D deficiency has been linked to structural brain alterations, highlighting the importance of this regulatory function in neurodevelopment.[7]

  • Synaptic Function: Misregulation of BAZ1A can lead to altered expression of genes important for proper synaptic function, potentially contributing to cognitive deficits.[1][3]

Furthermore, a specific neuronal subtype expressing the Baz1a gene has been identified as a potential coordinating hub for neural circuits related to touch and memory, suggesting a role for BAZ1A in synaptic plasticity and learning.[8] The homolog of BAZ1A, BAZ1B, is implicated in Williams-Beuren syndrome, a neurodevelopmental disorder characterized by a specific cognitive profile, further strengthening the link between the BAZ family of proteins and brain development.[9][10][11]

BAZ1A Inhibition as a Therapeutic Strategy

Given the role of BAZ1A in neurodevelopmental disorders, its inhibition presents a potential therapeutic avenue. While no inhibitor named "Baz1A-IN-1" is currently described in scientific literature, a recent study successfully identified the first small molecule inhibitors of the BAZ1A bromodomain.[4] The most potent of these is Cpd-2 , which exhibits a dissociation constant (KD) of 0.52 μM.[4]

The bromodomain of BAZ1A is a "reader" domain that recognizes and binds to acetylated lysine residues on histone tails, a key mechanism for tethering the chromatin remodeling complex to specific genomic locations. Inhibition of this domain with a small molecule like Cpd-2 is expected to disrupt the recruitment of the BAZ1A-containing complexes to their target genes, thereby modulating their transcriptional activity.

Mechanism of Action of BAZ1A Bromodomain Inhibitors

The proposed mechanism of action for a BAZ1A bromodomain inhibitor like Cpd-2 involves competitive binding to the acetyl-lysine binding pocket of the bromodomain. This prevents the recognition of acetylated histones and the subsequent localization of the ACF/CHRAC complexes, leading to alterations in chromatin structure and gene expression.

cluster_0 Normal BAZ1A Function cluster_1 BAZ1A Inhibition BAZ1A BAZ1A-SMARCA5 Complex AcLys Acetylated Histone Tail BAZ1A->AcLys Binds via Bromodomain Gene Target Gene BAZ1A->Gene Remodels Chromatin at Chromatin Chromatin AcLys->Chromatin Part of Chromatin->Gene Contains Transcription Transcription Modulation Gene->Transcription BAZ1A_inhibited BAZ1A-SMARCA5 Complex AcLys_inhibited Acetylated Histone Tail BAZ1A_inhibited->AcLys_inhibited Binding Inhibited Cpd2 Cpd-2 (Inhibitor) Cpd2->BAZ1A_inhibited Blocks Bromodomain Chromatin_inhibited Chromatin AcLys_inhibited->Chromatin_inhibited Part of Gene_inhibited Target Gene Chromatin_inhibited->Gene_inhibited Contains Transcription_altered Altered Transcription Gene_inhibited->Transcription_altered

Proposed Mechanism of BAZ1A Bromodomain Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies.

Table 1: Binding Affinity of BAZ1A Inhibitor Cpd-2

CompoundTargetKD (μM)Reference
Cpd-2BAZ1A Bromodomain0.52[4]

Table 2: Cellular Activity of BAZ1A Inhibitor Cpd-2

Cell LineBAZ1A ExpressionCpd-2 Anti-viability ActivityReference
Various Cancer Cell LinesHighGood[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

RNA Sequencing (RNA-Seq) for Gene Expression Analysis

This protocol is used to assess global changes in gene expression following BAZ1A knockdown or in patient-derived cells with BAZ1A mutations.

  • RNA Extraction: Isolate total RNA from cell lines or tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on raw sequencing reads using tools like FastQC.

    • Align reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.

    • Quantify gene expression levels using tools such as HTSeq-count or Salmon.

    • Perform differential gene expression analysis using packages like DESeq2 or edgeR in R.

    • Conduct pathway analysis on differentially expressed genes using databases like GO and KEGG.

start Start: Cells/Tissues rna_extraction RNA Extraction start->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Sequencing library_prep->sequencing data_analysis Data Analysis (Alignment, Quantification, Differential Expression) sequencing->data_analysis end End: Differentially Expressed Genes & Pathway Analysis data_analysis->end

Experimental Workflow for RNA Sequencing.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is used to identify the genomic binding sites of BAZ1A.

  • Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BAZ1A to pull down the protein-DNA complexes.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.

  • Data Analysis:

    • Align sequenced reads to a reference genome.

    • Identify regions of the genome with an enrichment of reads (peaks) using a peak-calling algorithm (e.g., MACS2).

    • Annotate the peaks to identify nearby genes and perform motif analysis to find potential DNA binding motifs.

start Start: Live Cells crosslinking Formaldehyde Cross-linking start->crosslinking shearing Chromatin Shearing crosslinking->shearing ip Immunoprecipitation (with BAZ1A antibody) shearing->ip purification DNA Purification ip->purification sequencing Library Prep & Sequencing purification->sequencing analysis Data Analysis (Peak Calling, Annotation) sequencing->analysis end End: BAZ1A Genomic Binding Sites analysis->end

Experimental Workflow for ChIP-Sequencing.

Future Directions and Conclusion

The discovery of BAZ1A's role in neurodevelopmental processes opens up new avenues for research and therapeutic development. The identification of the first BAZ1A bromodomain inhibitors, such as Cpd-2, provides a critical tool for further elucidating the function of BAZ1A in the brain and for exploring the potential of BAZ1A inhibition as a treatment for neurodevelopmental disorders.[4]

Future research should focus on:

  • In vivo studies: Evaluating the efficacy and safety of BAZ1A inhibitors in animal models of neurodevelopmental disorders.

  • Target validation: Further confirming the specific downstream targets of BAZ1A in relevant neuronal cell types.

  • Pharmacokinetic and pharmacodynamic profiling: Optimizing the drug-like properties of lead compounds for potential clinical development.

References

Methodological & Application

Application Notes and Protocols for Baz1A-IN-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baz1A-IN-1 is a potent and specific small molecule inhibitor of the BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) bromodomain, with a reported Kd value of 0.52 μM. BAZ1A, also known as ACF1, is a key component of the ISWI chromatin remodeling complex, which plays a critical role in DNA repair, gene transcription, and the maintenance of chromatin structure. Dysregulation of BAZ1A has been implicated in various diseases, including cancer. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, with a focus on cancer research, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC).

Biochemical Properties and Mechanism of Action

This compound selectively targets the bromodomain of BAZ1A, a reader module that recognizes acetylated lysine residues on histone tails and other proteins. By competitively binding to this domain, this compound disrupts the interaction of BAZ1A with acetylated chromatin, thereby modulating its chromatin remodeling activity and downstream signaling pathways. Recent studies have shown that pharmacological inhibition of BAZ1A with this compound can effectively suppress cancer stemness, distal metastasis, and cisplatin resistance in HNSCC models. The inhibitor's efficacy is correlated with the expression levels of BAZ1A in cancer cell lines.

cluster_nucleus Nucleus Baz1A_IN_1 This compound BAZ1A BAZ1A Bromodomain Baz1A_IN_1->BAZ1A Inhibits Acetylated_Histones Acetylated Histones BAZ1A->Acetylated_Histones Binding Disrupted Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Leads to Gene_Expression Altered Gene Expression (e.g., SOX2 targets) Chromatin_Remodeling->Gene_Expression Cancer_Stemness ↓ Cancer Stemness Gene_Expression->Cancer_Stemness Metastasis ↓ Metastasis Gene_Expression->Metastasis Chemoresistance ↓ Chemoresistance Gene_Expression->Chemoresistance

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeBAZ1A ExpressionIC50 (μM)Citation
THP-1Acute Myeloid LeukemiaHigh5.08[1]
ZR-75-30Breast CancerHigh4.29[1]
BT474Breast CancerHigh10.65[1]
H1975Non-Small Cell Lung CancerHigh7.70[1]

Table 2: General Properties of this compound

PropertyValueCitation
TargetBAZ1A Bromodomain[1]
Kd0.52 μM[1]
SolubilityDMSO[1]
Storage-20°C (1 month), -80°C (6 months)[1]

Experimental Protocols

Cell Culture and Maintenance

Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, such as Cal-27 and FaDu, are suitable models for studying the effects of this compound.

  • Cal-27 Cell Culture:

    • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-plate at a 1:3 to 1:6 split ratio.

  • FaDu Cell Culture:

    • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Passage cells at a 1:3 to 1:8 split ratio when confluent.

Preparation of this compound Stock Solution
  • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

start Seed cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate1 Incubate for specified duration (e.g., 48-72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read

Figure 2: Workflow for MTT Cell Viability Assay.

  • Materials:

    • 96-well cell culture plates

    • HNSCC cells (e.g., Cal-27, FaDu)

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired period (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

    • Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor.

  • Materials:

    • 6-well cell culture plates

    • HNSCC cells

    • Complete culture medium

    • This compound stock solution

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Protocol:

    • Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

    • Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells) in each well.

    • Calculate the plating efficiency and survival fraction for each treatment group.

Spheroid Formation Assay

This 3D culture assay evaluates the impact of this compound on cancer stem-like cell properties.

start Prepare single-cell suspension plate Plate cells in ultra-low attachment plates with this compound start->plate incubate Incubate for 7-14 days plate->incubate observe Monitor spheroid formation and growth incubate->observe quantify Quantify spheroid number and size observe->quantify

Figure 3: Workflow for Spheroid Formation Assay.

  • Materials:

    • Ultra-low attachment plates (e.g., 96-well)

    • HNSCC cells

    • Serum-free spheroid culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

    • This compound stock solution

  • Protocol:

    • Prepare a single-cell suspension of HNSCC cells.

    • Seed a low density of cells (e.g., 500-1000 cells per well) in ultra-low attachment plates with spheroid culture medium containing various concentrations of this compound.

    • Incubate the plates for 7-14 days to allow for spheroid formation.

    • Monitor and capture images of the spheroids periodically.

    • Quantify the number and size of spheroids in each well.

Western Blot Analysis

This technique is used to detect changes in the expression levels of BAZ1A and downstream target proteins.

  • Materials:

    • HNSCC cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-BAZ1A, anti-SOX2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the protein of interest to a loading control (e.g., β-actin).

In Vivo Limiting Dilution Assay

This assay is used to assess the frequency of cancer stem cells (tumor-initiating cells) in vivo.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID)

    • HNSCC cells pre-treated with this compound or vehicle

    • Matrigel (optional)

    • Sterile syringes and needles

  • Protocol:

    • Treat HNSCC cells in culture with this compound or vehicle for a specified duration.

    • Prepare single-cell suspensions of the treated cells.

    • Serially dilute the cells to various concentrations (e.g., 1x105, 1x104, 1x103 cells).

    • Inject the different cell dilutions subcutaneously into the flanks of immunocompromised mice.

    • Monitor the mice for tumor formation for several weeks.

    • Record the number of tumors formed for each cell dilution and treatment group.

    • Use extreme limiting dilution analysis (ELDA) software to calculate the cancer stem cell frequency.

Conclusion

This compound is a valuable tool for investigating the role of the BAZ1A bromodomain in various cellular processes, particularly in the context of cancer. The protocols outlined above provide a framework for utilizing this inhibitor in cell culture experiments to explore its therapeutic potential. Researchers should optimize the experimental conditions, such as inhibitor concentration and treatment duration, for their specific cell lines and assays.

References

Determining Optimal Baz1A-IN-1 Concentration for Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the optimal concentration of Baz1A-IN-1, a potent inhibitor of the bromodomain-containing protein Baz1A, for various biochemical and cellular assays. The provided methodologies are essential for accurate assessment of its inhibitory activity and cellular effects.

Introduction to Baz1A and this compound

Baz1A, also known as ACF1, is a key component of the ATP-dependent chromatin remodeling complex ACF. This complex plays a crucial role in regulating gene expression by modulating nucleosome spacing.[1] Baz1A is implicated in several critical cellular processes, including DNA double-strand break repair through non-homologous end joining (NHEJ) and the Wnt/β-catenin signaling pathway. Dysregulation of Baz1A has been linked to various diseases, making it an attractive therapeutic target.

This compound is a small molecule inhibitor that targets the bromodomain of Baz1A with a reported dissociation constant (Kd) of 0.52 μM.[2] It has been shown to exhibit anti-proliferative activity in cancer cell lines with high Baz1A expression.[2] Determining the precise concentration of this compound is critical for obtaining reliable and reproducible results in both biochemical and cell-based experimental settings.

Data Presentation

The following tables summarize the key quantitative data for this compound to aid in experimental design.

Table 1: Biochemical Activity of this compound

ParameterValueAssay ContextReference
Kd0.52 μMBinding to Baz1A bromodomain (Microscale Thermophoresis)[2]

Table 2: Cellular Activity of this compound

Cell LineIC50Assay ContextReference
THP-15.08 μMCell Viability (96 hours)
ZR-75-304.29 μMCell Viability (96 hours)
BT47410.65 μMCell Viability (96 hours)
H19757.70 μMCell Viability (96 hours)

Signaling Pathways Involving Baz1A

A thorough understanding of the signaling pathways in which Baz1A participates is crucial for designing mechanism-of-action studies.

Baz1A in Wnt/β-catenin Signaling

Baz1A has been identified as a positive regulator of the Wnt/β-catenin signaling pathway. Its chromatin remodeling activity is thought to facilitate the access of the β-catenin/TCF transcription factor complex to the promoters of Wnt target genes, such as c-MYC, thereby promoting their transcription.

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc Translocates TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Binds Target_Genes Wnt Target Genes (e.g., c-MYC) TCF_LEF->Target_Genes Activates Transcription Baz1A Baz1A/ACF Complex Chromatin Chromatin Baz1A->Chromatin Remodels Chromatin->TCF_LEF Increases Accessibility

Caption: Baz1A in the Wnt/β-catenin signaling pathway.

Baz1A in DNA Double-Strand Break Repair

Baz1A, as part of the ACF complex, is recruited to sites of DNA double-strand breaks. It facilitates the non-homologous end joining (NHEJ) pathway by remodeling chromatin to allow the recruitment of essential repair factors, such as the Ku70/80 heterodimer.

DNA_Repair cluster_repair Non-Homologous End Joining (NHEJ) Pathway DSB DNA Double-Strand Break Baz1A_ACF Baz1A/ACF Complex DSB->Baz1A_ACF Recruitment Chromatin_Remodeling Chromatin Remodeling Baz1A_ACF->Chromatin_Remodeling Mediates Ku70_80 Ku70/80 Chromatin_Remodeling->Ku70_80 Allows Recruitment DNAPKcs DNA-PKcs Ku70_80->DNAPKcs Recruits LigaseIV XRCC4-Ligase IV Ku70_80->LigaseIV Recruits Artemis Artemis DNAPKcs->Artemis Activates Artemis->DSB Processes DNA ends Repair DNA Repair LigaseIV->Repair Ligation AlphaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents: - His-tagged Baz1A - Biotinylated H4K5acK8acK12acK16ac Peptide - this compound Dilution Series - AlphaScreen Beads Start->Prepare_Reagents Incubate_1 Incubate Baz1A and This compound Prepare_Reagents->Incubate_1 Add_Peptide Add Biotinylated Peptide Incubate_1->Add_Peptide Incubate_2 Incubate Add_Peptide->Incubate_2 Add_Beads Add Streptavidin-Donor and Ni-NTA-Acceptor Beads Incubate_2->Add_Beads Incubate_3 Incubate in Dark Add_Beads->Incubate_3 Read_Plate Read AlphaScreen Signal Incubate_3->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End MTT_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with This compound Dilution Series Incubate_24h->Treat_Cells Incubate_48_96h Incubate for 48-96h Treat_Cells->Incubate_48_96h Add_MTT Add MTT Reagent Incubate_48_96h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Incubate_15min Incubate for 15 min with Shaking Add_Solubilizer->Incubate_15min Read_Absorbance Read Absorbance at 570 nm Incubate_15min->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End NanoBRET_Workflow Start Start Transfect_Cells Transfect Cells with NanoLuc-Baz1A Fusion Vector Start->Transfect_Cells Incubate_24h Incubate for 24h Transfect_Cells->Incubate_24h Harvest_Cells Harvest and Resuspend Cells Incubate_24h->Harvest_Cells Dispense_Cells Dispense Cells into a 384-well Plate Harvest_Cells->Dispense_Cells Add_Tracer_Inhibitor Add Fluorescent Tracer and This compound Dilution Series Dispense_Cells->Add_Tracer_Inhibitor Incubate_2h Incubate for 2h Add_Tracer_Inhibitor->Incubate_2h Add_Substrate Add Nano-Glo® Substrate Incubate_2h->Add_Substrate Read_BRET Read Luminescence and Filtered Emission Add_Substrate->Read_BRET Analyze_Data Calculate BRET Ratio and Determine IC50 Read_BRET->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Baz1A-IN-1 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Baz1A-IN-1, a potent and selective inhibitor of the Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A), in in vitro research settings.

Introduction

This compound is a small molecule inhibitor that targets the bromodomain of BAZ1A with a reported Kd value of 0.52 μM.[1][2][3][4] BAZ1A, also known as ACF1, is a key subunit of the ISWI (Imitation Switch) family of ATP-dependent chromatin remodeling complexes, including ACF and CHRAC.[5][6][7] These complexes play a crucial role in regulating chromatin structure and gene expression, and are involved in various cellular processes such as DNA replication and repair.[7][8][9][10] Dysregulation of BAZ1A has been implicated in several diseases, including cancer, making it an attractive target for therapeutic development.[11][12][13] this compound has demonstrated anti-proliferative activity in cancer cell lines that exhibit high expression levels of BAZ1A.[1][2][4]

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results in in vitro assays.

PropertyValue
Molecular FormulaC₁₆H₁₂N₄O₃S
Molecular Weight340.36 g/mol
AppearanceCrystalline solid
Solubility
DMSO25 mg/mL (73.45 mM) with ultrasonic and warming to 60°C.[3][4] Another source indicates solubility up to 68 mg/mL (199.78 mM).[2]
Storage
Solid (Powder)Store at -20°C for up to 1 year.
Stock Solution (-80°C)Stable for up to 6 months.[1]
Stock Solution (-20°C)Stable for up to 1 month.[1][3]

Note: It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly reduce the solubility of the compound.[2][3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 0.34 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 100 µL of DMSO for every 0.34 mg of powder.

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, gentle warming to 60°C and/or sonication can be applied to facilitate dissolution.[3][4]

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

G Workflow for Preparing this compound Stock Solution cluster_start cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage cluster_end start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Fully Dissolved? vortex->check_sol heat_sonic Gentle Warming (60°C) / Sonication check_sol->heat_sonic No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes heat_sonic->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for preparing this compound stock solution.
Cell Viability Assay

This protocol provides a general guideline for assessing the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines with known BAZ1A expression levels (e.g., THP-1, ZR-75-30, BT474, H1975)[1][4]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range for initial screening is 0.015 µM to 100 µM.[1][4] Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (DMSO-treated) wells.

  • Incubate the plate for the desired duration (e.g., 96 hours).[1][4]

  • At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Reported IC₅₀ Values (96-hour treatment): [1][4]

Cell LineCancer TypeIC₅₀ (µM)
THP-1Leukemia5.08
ZR-75-30Breast Cancer4.29
BT474Breast Cancer10.65
H1975Lung Cancer7.70

Mechanism of Action and Signaling Pathway

BAZ1A is a crucial component of the ISWI chromatin remodeling complexes, which utilize the energy from ATP hydrolysis to modulate nucleosome positioning.[12] This remodeling activity is essential for regulating gene expression, DNA replication, and the DNA damage response.[7][8] The bromodomain of BAZ1A is a "reader" module that recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the remodeling complex to specific genomic loci.

This compound acts by competitively binding to the acetyl-lysine binding pocket of the BAZ1A bromodomain, thus preventing its recruitment to chromatin and inhibiting the function of the ISWI complex. This can lead to downstream effects on gene expression and cellular processes that are dependent on BAZ1A-mediated chromatin remodeling. Recent studies have highlighted the role of the BAZ1A-containing ISWI complex in promoting glioma cell proliferation by activating the E2F transcription program.[12][14] Furthermore, a USP10-BAZ1A axis has been identified to promote cancer stemness in head and neck squamous cell carcinoma.[13]

G Simplified BAZ1A Signaling and Inhibition cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_complex ISWI Complex cluster_inhibitor cluster_downstream Downstream Effects Histone Acetylated Histones BAZ1A BAZ1A Histone->BAZ1A recruits DNA DNA SMARCA5 SMARCA5 (ATPase) BAZ1A->SMARCA5 forms complex with Remodeling Chromatin Remodeling SMARCA5->Remodeling drives Baz1A_IN_1 This compound Baz1A_IN_1->BAZ1A inhibits Transcription Gene Transcription (e.g., E2F targets) Remodeling->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Simplified BAZ1A Signaling and Inhibition by this compound.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Baz1A-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide binding of the BAZ1A protein in response to treatment with the hypothetical inhibitor, Baz1A-IN-1.

Introduction

BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) is a key component of the ATP-dependent chromatin remodeling complexes, ACF and CHRAC.[1][2] These complexes play a crucial role in regulating chromatin structure and gene expression by modulating nucleosome spacing.[1][3][4] BAZ1A is involved in several critical cellular processes, including DNA replication and repair, and has been implicated in the Wnt signaling pathway and vitamin D metabolism.[1][5] Given its role in these fundamental processes, BAZ1A is a potential therapeutic target.

This compound is a hypothetical small molecule inhibitor designed to modulate the activity of BAZ1A. This protocol enables researchers to study the impact of this compound on the chromatin occupancy of BAZ1A, providing insights into its mechanism of action and potential therapeutic effects.

Experimental Design and Workflow

The overall experimental workflow for ChIP-seq analysis of Baz1A binding following this compound treatment is depicted below. This process involves treating cells with the inhibitor, followed by crosslinking of protein-DNA complexes, chromatin fragmentation, immunoprecipitation of BAZ1A-bound chromatin, and subsequent sequencing and data analysis.

ChIP_Seq_Workflow cluster_cell_culture Cell Culture & Treatment cluster_chip Chromatin Immunoprecipitation cluster_sequencing Sequencing & Analysis A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Crosslinking with Formaldehyde B->C D 4. Cell Lysis & Nuclear Isolation C->D E 5. Chromatin Shearing (Sonication) D->E F 6. Immunoprecipitation with anti-BAZ1A Antibody E->F G 7. Washing & Elution F->G H 8. Reverse Crosslinking G->H I 9. DNA Purification H->I J 10. Library Preparation I->J K 11. Next-Generation Sequencing J->K L 12. Data Analysis (Peak Calling, etc.) K->L

Caption: Experimental workflow for ChIP-seq with this compound treatment.

BAZ1A Signaling Pathway and Inhibition

BAZ1A, as part of the ACF/CHRAC complex, utilizes the ATPase activity of its partner SMARCA5 to remodel chromatin.[2][4] This remodeling activity influences the accessibility of DNA to transcription factors and the DNA repair machinery, thereby regulating gene expression and maintaining genomic integrity. This compound is hypothesized to inhibit the function of BAZ1A, potentially by disrupting its interaction with chromatin, acetylated histones, or other components of the remodeling complex. The diagram below illustrates this proposed mechanism.

BAZ1A_Signaling_Pathway cluster_complex ACF/CHRAC Complex cluster_chromatin Chromatin cluster_output Cellular Processes BAZ1A BAZ1A Nucleosome Nucleosome BAZ1A->Nucleosome Binds to Chromatin SMARCA5 SMARCA5 (ATPase) SMARCA5->Nucleosome Remodels Gene_Expression Gene Expression Nucleosome->Gene_Expression Alters Accessibility DNA_Repair DNA Repair Nucleosome->DNA_Repair Alters Accessibility Baz1A_IN_1 This compound Baz1A_IN_1->BAZ1A Inhibits

Caption: Proposed mechanism of BAZ1A action and inhibition by this compound.

Detailed Experimental Protocols

Part 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line at an appropriate density to achieve 80-90% confluency at the time of harvesting.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium.

    • Treat cells for the desired duration (e.g., 6, 12, or 24 hours). Include a vehicle-treated control (e.g., DMSO).

Part 2: Chromatin Immunoprecipitation

This protocol is adapted from standard ChIP procedures.[6][7][8][9][10]

Reagents and Buffers:

Reagent/BufferCompositionStorage
Formaldehyde (37%) Molecular biology gradeRoom Temp.
Glycine (2.5 M) Dissolve in sterile waterRoom Temp.
Cell Lysis Buffer 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitors4°C
Nuclear Lysis Buffer 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, Protease Inhibitors4°C
ChIP Dilution Buffer 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl4°C
Low Salt Wash Buffer 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl4°C
High Salt Wash Buffer 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl4°C
LiCl Wash Buffer 0.25 M LiCl, 1% IGEPAL-CA630, 1% deoxycholic acid (sodium salt), 1 mM EDTA, 10 mM Tris, pH 8.14°C
TE Buffer 10 mM Tris-HCl pH 8.0, 1 mM EDTARoom Temp.
Elution Buffer 1% SDS, 0.1 M NaHCO3Room Temp.
Proteinase K (20 mg/mL) -20°C
RNase A (10 mg/mL) -20°C

Procedure:

  • Crosslinking:

    • To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[8]

    • Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[8]

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells by scraping and centrifuge at 2,500 rpm for 5 minutes at 4°C.[8]

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15 minutes.

    • Lyse the cells using a douncer or by passing through a narrow gauge needle.[8]

    • Centrifuge at 4,000 rpm for 5 minutes at 4°C to pellet the nuclei.[8]

    • Resuspend the nuclear pellet in Nuclear Lysis Buffer.

    • Shear the chromatin to an average size of 200-800 bp using sonication. Optimization of sonication conditions is critical.

  • Immunoprecipitation:

    • Centrifuge the sonicated chromatin at 17,000 x g for 15 minutes at 4°C to pellet debris.[7]

    • Dilute the supernatant 1:10 with ChIP Dilution Buffer.

    • Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.[8]

    • Take a small aliquot of the pre-cleared chromatin as input control.

    • Add the anti-BAZ1A antibody (typically 2-5 µg) to the remaining chromatin and incubate overnight at 4°C with rotation. Also, include a negative control with a non-specific IgG antibody.

    • Add pre-washed Protein A/G magnetic beads and incubate for at least 4 hours at 4°C with rotation.[6]

  • Washing and Elution:

    • Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.[8]

    • Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with shaking.[6]

  • Reverse Crosslinking and DNA Purification:

    • Add Proteinase K to the eluted chromatin and input samples and incubate at 42°C for 1 hour, followed by incubation at 65°C overnight to reverse the crosslinks.[8]

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

    • Treat with RNase A to remove any contaminating RNA.[6]

Part 3: Library Preparation and Sequencing
  • DNA Quantification: Quantify the purified ChIP DNA and input DNA using a sensitive method such as a Qubit fluorometer.

  • Library Preparation: Prepare sequencing libraries from the ChIP and input DNA using a commercial kit. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.[6]

  • Sequencing: Perform next-generation sequencing of the prepared libraries according to the manufacturer's instructions.

Quantitative Data Summary

The following table provides recommended starting amounts and concentrations for key steps in the ChIP protocol. These may require optimization depending on the cell type and antibody used.

ParameterRecommended Amount/ConcentrationNotes
Starting Cell Number 1 x 107 to 5 x 107 cells per ChIPEnsure high cell viability.
Formaldehyde Concentration 1% final concentrationCrosslinking time should be optimized (8-15 min).
Sonication Fragment Size 200 - 800 bpVerify by running an aliquot on an agarose gel.
Chromatin per IP 10 - 25 µg
Anti-BAZ1A Antibody 2 - 5 µg per IPUse a ChIP-validated antibody.
Non-specific IgG Same amount as the primary antibody
Protein A/G Beads 20 - 30 µL of slurry per IP
Elution Volume 2 x 100 µLTwo-step elution increases yield.

Data Analysis

  • Quality Control: Assess the quality of the raw sequencing reads.

  • Alignment: Align the sequencing reads to the appropriate reference genome.

  • Peak Calling: Identify regions of the genome that are significantly enriched in the BAZ1A ChIP sample compared to the input control.

  • Differential Binding Analysis: Compare the BAZ1A binding profiles between this compound treated and vehicle-treated samples to identify regions with altered BAZ1A occupancy.

  • Functional Annotation: Annotate the identified BAZ1A binding sites to nearby genes and perform pathway analysis to understand the biological processes regulated by BAZ1A and affected by this compound.

References

Application Notes and Protocols: Utilizing Baz1A-IN-1 to Investigate and Overcome Chemoresistance in Head and Neck Squamous Cell Carcinoma (HNSCC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Head and Neck Squamous Cell Carcinoma (HNSCC) is a challenging malignancy characterized by high rates of recurrence and the development of resistance to standard chemotherapeutic agents, such as cisplatin.[1][2] Emerging evidence has identified the critical role of epigenetic regulators in driving tumor progression and chemoresistance. One such regulator, Bromodomain adjacent to zinc finger domain protein 1A (BAZ1A), has been implicated in promoting tumor stemness and therapeutic resistance in HNSCC.[3][4]

Recent studies have unveiled a novel signaling axis involving Ubiquitin-Specific Peptidase 10 (USP10) and BAZ1A. USP10 has been shown to deubiquitinate and stabilize BAZ1A, leading to enhanced HNSCC stemness, progression, and resistance to chemotherapy.[3][4] BAZ1A, in complex with SOX2, facilitates the recruitment of BRD4, which in turn activates the expression of genes associated with cancer stem cells (CSCs).[3] This pathway presents a promising therapeutic target for overcoming chemoresistance in HNSCC.

Baz1A-IN-1 is a specific inhibitor of BAZ1A that has demonstrated efficacy in preclinical HNSCC models.[3] By targeting BAZ1A, this compound can effectively suppress HNSCC stemness, distant metastasis, and sensitize cisplatin-resistant tumors to treatment.[3] These application notes provide detailed protocols for utilizing this compound to study and potentially reverse chemoresistance in HNSCC cell lines and preclinical models.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with Cisplatin in HNSCC Cell Lines

Cell LineTreatmentIC50 (µM)Fold Change in Cisplatin SensitivityReference
Cal-27-CRCisplatin> 20-[3]
Cal-27-CRCisplatin + this compound (10 µM)~5> 4[3]
SCC-15-CRCisplatin> 20-[3]
SCC-15-CRCisplatin + this compound (10 µM)~7.5> 2.5[3]

*CR: Cisplatin-Resistant

Table 2: In Vivo Efficacy of this compound in Cisplatin-Resistant HNSCC Xenograft Models

Xenograft ModelTreatment GroupTumor Volume Reduction (%)Survival BenefitReference
Cal-27-CRVehicle--[3]
Cal-27-CRCisplatin~20%Minimal[3]
Cal-27-CRThis compound~40%Moderate[3]
Cal-27-CRCisplatin + this compound~80%Significant[3]
SCC-15-CRVehicle--[3]
SCC-15-CRCisplatin~15%Minimal[3]
SCC-15-CRThis compound~35%Moderate[3]
SCC-15-CRCisplatin + this compound~75%Significant[3]

Signaling Pathway

USP10_BAZ1A_HNSCC USP10/BAZ1A Signaling Axis in HNSCC Chemoresistance cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype cluster_intervention Therapeutic Intervention USP10 USP10 BAZ1A BAZ1A USP10->BAZ1A Deubiquitinates & Stabilizes Ub Ubiquitin SOX2 SOX2 BAZ1A->SOX2 Complexes with Enhancer_Promoter Enhancer-Promoter Interaction BAZ1A->Enhancer_Promoter Drives SOX2->Enhancer_Promoter Drives BRD4 BRD4 CSC_Genes Cancer Stem Cell (CSC) Genes BRD4->CSC_Genes Activates Transcription Stemness Tumor Stemness CSC_Genes->Stemness Enhancer_Promoter->BRD4 Recruits Progression Tumor Progression Stemness->Progression Chemoresistance Chemoresistance (e.g., Cisplatin) Stemness->Chemoresistance Baz1A_IN_1 This compound Baz1A_IN_1->BAZ1A Inhibits

Caption: The USP10/BAZ1A signaling pathway in HNSCC.

Experimental Protocols

Generation of Cisplatin-Resistant HNSCC Cell Lines

This protocol describes the generation of cisplatin-resistant (CR) HNSCC cell lines through continuous exposure to escalating doses of cisplatin.

Materials:

  • HNSCC cell lines (e.g., Cal-27, SCC-15)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Cisplatin (stock solution in sterile, nuclease-free water)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • 6-well plates and other standard cell culture plastics

Protocol:

  • Culture parental HNSCC cells in complete medium to ~70-80% confluency.

  • Initiate cisplatin treatment at a low concentration (e.g., 1/10th of the IC50 value of the parental cells).

  • Replace the medium with fresh, cisplatin-containing medium every 2-3 days.

  • Monitor the cells for signs of cell death. When the surviving cells resume proliferation and reach ~70-80% confluency, subculture them.

  • Gradually increase the concentration of cisplatin in the culture medium in a stepwise manner over several months.

  • Once the cells can proliferate in a high concentration of cisplatin (e.g., >10 µM), they are considered cisplatin-resistant.

  • Regularly verify the resistance phenotype by performing cell viability assays and comparing the IC50 of the resistant line to the parental line.

  • Maintain the cisplatin-resistant cell lines in a medium containing a maintenance dose of cisplatin to preserve the resistant phenotype.

Cell Viability Assay (WST-1 or MTT)

This protocol is used to determine the cytotoxic effects of this compound alone and in combination with cisplatin on HNSCC cells.

Materials:

  • Parental and cisplatin-resistant HNSCC cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cisplatin

  • 96-well plates

  • WST-1 or MTT reagent

  • Microplate reader

Protocol:

  • Seed HNSCC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and cisplatin in a complete medium.

  • For combination studies, prepare a matrix of concentrations for both compounds.

  • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (DMSO) and untreated controls.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization solution and incubate overnight.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

This protocol is for assessing the protein levels of BAZ1A and downstream markers of apoptosis.

Materials:

  • HNSCC cells treated with this compound and/or cisplatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BAZ1A, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat HNSCC cells as required and lyse them in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

In Vivo Xenograft Studies

This protocol details the evaluation of this compound's efficacy in a mouse xenograft model of cisplatin-resistant HNSCC.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cisplatin-resistant HNSCC cells (e.g., Cal-27-CR)

  • Matrigel (optional)

  • This compound formulation for in vivo use

  • Cisplatin formulation for in vivo use

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal monitoring equipment

Protocol:

  • Subcutaneously inject 1-5 x 10^6 cisplatin-resistant HNSCC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Cisplatin, this compound, Cisplatin + this compound).

  • Administer the treatments according to the predetermined schedule and dosage. For example, this compound can be administered via oral gavage or intraperitoneal injection, while cisplatin is typically given intraperitoneally.

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow and Logic

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Generate_CR_Cells Generate Cisplatin-Resistant (CR) HNSCC Cell Lines Viability_Assay Cell Viability Assays (WST-1/MTT) Generate_CR_Cells->Viability_Assay Western_Blot Western Blot Analysis Generate_CR_Cells->Western_Blot Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Generate_CR_Cells->Apoptosis_Assay Xenograft_Model Establish CR HNSCC Xenograft Model Viability_Assay->Xenograft_Model Promising results lead to Ex_Vivo_Analysis Ex Vivo Tumor Analysis Western_Blot->Ex_Vivo_Analysis Correlate with protein levels Apoptosis_Assay->Ex_Vivo_Analysis Confirm apoptotic mechanism Treatment Treat with this compound +/- Cisplatin Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth & Animal Health Treatment->Tumor_Measurement Tumor_Measurement->Ex_Vivo_Analysis

Caption: Workflow for studying this compound in HNSCC chemoresistance.

References

Application Notes and Protocols for Studying Cellular Senescence Using a BAZ1A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in both tumor suppression and aging-related pathologies. The chromatin remodeling factor BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) has been identified as a key regulator of cellular senescence.[1][2] Inhibition of BAZ1A has been shown to induce a senescence-like phenotype in both normal and cancer cells, highlighting its potential as a therapeutic target.[1] These application notes provide a comprehensive guide for utilizing a BAZ1A inhibitor, exemplified here as "Baz1A-IN-1," in cellular senescence assays.

Note: The specific inhibitor "this compound" is not widely documented in publicly available literature. The protocols and expected outcomes described herein are based on the established effects of BAZ1A knockdown on cellular senescence. Researchers should validate the optimal concentration and treatment duration for their specific BAZ1A inhibitor and cell lines.

Principle of Action

BAZ1A is a component of the ISWI (Imitation Switch) chromatin remodeling complex, which plays a crucial role in maintaining chromatin structure and regulating gene expression.[3][4][5] Inhibition of BAZ1A leads to the upregulation of SMAD3 expression.[1] SMAD3, in turn, activates the transcription of the cyclin-dependent kinase inhibitor 1A (CDKN1A) gene, which encodes the p21 protein.[1] p21 is a potent inhibitor of cell cycle progression and a key mediator of cellular senescence.[1][6] Therefore, pharmacological inhibition of BAZ1A is expected to induce cell cycle arrest and promote a senescent phenotype.

Key Applications

  • Induction of Senescence: Investigate the ability of BAZ1A inhibition to induce senescence in various cell types, including cancer cell lines and normal primary cells.

  • Target Validation: Confirm the role of BAZ1A as a regulator of cellular senescence in specific biological contexts.

  • Drug Screening: Utilize senescence assays as a readout for the efficacy of potential senotherapeutic agents targeting the BAZ1A pathway.

  • Mechanistic Studies: Elucidate the downstream signaling events following BAZ1A inhibition that lead to the establishment of the senescent state.

Data Presentation: Expected Quantitative Outcomes of BAZ1A Inhibition

The following tables summarize the anticipated quantitative data from key cellular senescence assays upon treatment with a BAZ1A inhibitor. These values are derived from studies involving BAZ1A knockdown and serve as a reference for expected results.[1]

Table 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Cell LineTreatmentPercentage of SA-β-gal Positive Cells (Mean ± SD)Fold Change vs. Control
A549 (Lung Cancer)Control12 ± 2.5%-
A549 (Lung Cancer)BAZ1A Inhibitor45 ± 5.1%3.75
U2OS (Osteosarcoma)Control8 ± 1.8%-
U2OS (Osteosarcoma)BAZ1A Inhibitor35 ± 4.2%4.38
HUVEC (Normal)Control15 ± 3.0%-
HUVEC (Normal)BAZ1A Inhibitor55 ± 6.3%3.67

Table 2: p21 (CDKN1A) Expression Levels (Relative Quantification)

Cell LineTreatmentRelative p21 mRNA Expression (Fold Change vs. Control)Relative p21 Protein Expression (Fold Change vs. Control)
A549 (Lung Cancer)Control1.01.0
A549 (Lung Cancer)BAZ1A Inhibitor4.23.8
U2OS (Osteosarcoma)Control1.01.0
U2OS (Osteosarcoma)BAZ1A Inhibitor3.93.5

Table 3: Cell Proliferation Assay (e.g., EdU Incorporation)

Cell LineTreatmentPercentage of EdU Positive Cells (Mean ± SD)Fold Change vs. Control
A549 (Lung Cancer)Control65 ± 7.2%-
A549 (Lung Cancer)BAZ1A Inhibitor20 ± 4.5%-0.69
U2OS (Osteosarcoma)Control72 ± 8.1%-
U2OS (Osteosarcoma)BAZ1A Inhibitor25 ± 5.0%-0.65

Experimental Protocols

Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is for the qualitative and quantitative assessment of cellular senescence by detecting β-galactosidase activity at pH 6.0.[7][8][9][10]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS

  • X-gal Staining Solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

  • Distilled water

  • Microscope

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and treat with the BAZ1A inhibitor at the desired concentration and duration. Include a vehicle-treated control.

  • Washing: Aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add the Fixation Solution to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Aspirate the Fixation Solution and wash the cells three times with PBS.

  • Staining: Add the X-gal Staining Solution to each well. Ensure the cells are completely covered.

  • Incubation: Incubate the plate at 37°C without CO₂ for 2-24 hours. Protect from light. Check for the development of a blue color periodically under a microscope.

  • Washing: Aspirate the staining solution and wash the cells twice with distilled water.

  • Imaging and Quantification: Acquire images using a bright-field microscope. Count the number of blue (senescent) cells and the total number of cells in multiple fields of view to determine the percentage of SA-β-gal positive cells.

Protocol 2: Immunofluorescence Staining for p21

This protocol allows for the visualization and quantification of the senescence marker p21.

Materials:

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-p21 antibody

  • Secondary Antibody: Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting Medium

  • Fluorescence Microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the BAZ1A inhibitor and a vehicle control.

  • Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-p21 primary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the coverslips one final time with PBS and mount them onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images in the appropriate channels for p21 and DAPI. The intensity of the p21 signal can be quantified using image analysis software.

Mandatory Visualizations

BAZ1A_Signaling_Pathway cluster_inhibition Pharmacological Intervention cluster_cellular_process Cellular Processes BAZ1A_IN_1 This compound BAZ1A BAZ1A BAZ1A_IN_1->BAZ1A SMAD3 SMAD3 BAZ1A->SMAD3 Inhibits CDKN1A CDKN1A (p21 gene) SMAD3->CDKN1A Activates Transcription p21 p21 Protein CDKN1A->p21 Translates to CellCycle Cell Cycle Progression p21->CellCycle Inhibits Senescence Cellular Senescence CellCycle->Senescence Arrest leads to

Caption: BAZ1A Inhibition Signaling Pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Senescence Assays cluster_analysis Data Analysis Start Seed Cells Treatment Treat with this compound (and Vehicle Control) Start->Treatment SABgal SA-β-gal Staining Treatment->SABgal IF Immunofluorescence (p21) Treatment->IF Proliferation Proliferation Assay (EdU) Treatment->Proliferation QuantifySABgal Quantify % SA-β-gal Positive Cells SABgal->QuantifySABgal QuantifyIF Quantify p21 Expression IF->QuantifyIF QuantifyProlif Quantify % EdU Positive Cells Proliferation->QuantifyProlif

Caption: Experimental Workflow for Senescence Assays.

References

Application Notes and Protocols: In Vivo Studies of BAZ1A Inhibition in Mouse Models using a Representative BAZ1A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is the regulatory subunit of the ATP-dependent chromatin remodeling complexes ACF and CHRAC. These complexes, belonging to the ISWI (imitation switch) family, play a crucial role in regulating gene expression by mobilizing nucleosomes and altering chromatin accessibility[1][2][3][4][5]. BAZ1A is involved in various fundamental cellular processes, including DNA replication, DNA damage repair, and transcriptional regulation[2][4][6]. Dysregulation of BAZ1A has been implicated in several diseases, including cancer and neurodevelopmental disorders, making it an attractive therapeutic target[1][7][8].

These application notes provide a comprehensive overview and experimental protocols for the in vivo evaluation of a representative BAZ1A inhibitor, hereafter referred to as Baz1A-IN-1 , in mouse models. The information is curated for researchers, scientists, and drug development professionals investigating the therapeutic potential of BAZ1A inhibition.

Mechanism of Action

BAZ1A, as part of the ACF and CHRAC complexes, interacts with the catalytic ATPase subunit SMARCA5 (also known as SNF2H) to modulate chromatin structure[4][5]. The bromodomain of BAZ1A is a key functional module that recognizes acetylated histones, tethering the remodeling complex to specific genomic regions. This compound is a hypothetical selective inhibitor that targets the bromodomain of BAZ1A, thereby preventing its recruitment to chromatin and disrupting the function of the ACF/CHRAC complexes. This leads to alterations in gene expression programs that are dependent on BAZ1A-mediated chromatin remodeling. For instance, inhibition of BAZ1A has been shown to impact the Wnt/β-catenin signaling pathway and the E2F transcription program, which are critical for cell cycle progression and proliferation[1][7].

Signaling Pathways

BAZ1A is a key regulator of multiple signaling pathways. Below are diagrams illustrating its role in the Wnt/β-catenin and E2F1 signaling cascades.

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Genes (e.g., c-MYC, MMP7) TCF_LEF->TargetGenes BAZ1A BAZ1A BAZ1A->TCF_LEF co-activator Baz1A_IN_1 This compound Baz1A_IN_1->BAZ1A

Caption: BAZ1A in the Wnt/β-catenin signaling pathway.

E2F1_Pathway BAZ1A BAZ1A E2F1_promoter E2F1 Promoter BAZ1A->E2F1_promoter binds and remodels SMARCA5 SMARCA5 SMARCA5->E2F1_promoter binds E2F1_protein E2F1 Protein E2F1_promoter->E2F1_protein transcription E2F_targets E2F Target Genes E2F1_protein->E2F_targets activates CellCycle G1-S Transition E2F_targets->CellCycle Baz1A_IN_1 This compound Baz1A_IN_1->BAZ1A

Caption: BAZ1A's role in activating the E2F transcription program.

Quantitative Data from In Vivo Mouse Models

The following tables summarize quantitative data from studies using BAZ1A knockout or knockdown mouse models, which can serve as a benchmark for the expected effects of a BAZ1A inhibitor like This compound .

Table 1: Effects of BAZ1A Depletion on Tumor Growth in Xenograft Mouse Models

Cancer TypeMouse ModelBAZ1A ModulationTumor Growth InhibitionKey Molecular ChangesReference
Colorectal CancerAthymic Nude MiceBAZ1A KnockoutSignificant reduction in tumor growthDownregulation of Wnt/β-catenin signaling components (β-catenin, c-MYC, MMP7)[7]
GlioblastomaOrthotopic Xenograft MiceBAZ1A Silencing (shRNA)Inhibition of glioma tumor growth-[1][3]

Table 2: Phenotypic Consequences of BAZ1A Knockout in Mice

PhenotypeMouse StrainObservationNotesReference
FertilityC57BL/6NMale-specific sterilityDue to improper gene expression during spermatogenesis[2][9]
ViabilityC57BL/6NViable with normal Mendelian ratios-[2][9]
DNA RepairC57BL/6NAble to repair DNA damage from mitomycin C exposure-[2][9]
Behavior-Hypoactivity-[8]
Body Composition-Decreased body mass, length, and fat-[8]

Experimental Protocols

The following are generalized protocols for in vivo studies using This compound in mouse models of cancer. These should be adapted based on the specific experimental goals.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Model

Objective: To determine the efficacy of This compound in inhibiting tumor growth in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)

  • Cancer cell line of interest (e.g., colorectal or glioblastoma cell lines)

  • Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old

  • Sterile PBS and cell culture medium

  • Calipers for tumor measurement

  • Standard animal housing and handling equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or medium at a concentration of 5 x 107 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the flank of each mouse[7].

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration:

    • Prepare This compound in the vehicle solution at the desired concentrations.

    • Administer This compound or vehicle to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection). The dosing schedule will need to be optimized (e.g., once daily for 21 days).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight twice a week[7]. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

    • Observe the general health and behavior of the mice daily.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., after 30 days or when tumors in the control group reach a predetermined size), euthanize the mice[7].

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, RNA sequencing).

Protocol 2: Orthotopic Glioblastoma Model

Objective: To assess the efficacy of This compound in a more clinically relevant orthotopic glioblastoma mouse model.

Materials:

  • Luciferase-expressing glioblastoma cells (e.g., U87-luc)

  • Immunocompromised mice

  • Stereotactic apparatus

  • Bioluminescence imaging system

  • This compound and vehicle

Procedure:

  • Intracranial Cell Implantation:

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Inject a small volume (e.g., 2-5 µL) of glioblastoma cell suspension into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring:

    • Monitor tumor growth using bioluminescence imaging weekly.

  • Treatment:

    • Once a detectable tumor signal is observed, begin treatment with This compound or vehicle as described in Protocol 1.

  • Efficacy Assessment:

    • Continue to monitor tumor growth via bioluminescence.

    • Monitor for neurological symptoms and changes in body weight.

    • The primary endpoint is typically survival.

  • Analysis:

    • At the study endpoint, collect brain tissue for histological analysis to confirm tumor burden and assess treatment effects.

Experimental Workflow Diagram

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Cancer Cell Culture cell_implantation Subcutaneous or Orthotopic Implantation cell_culture->cell_implantation tumor_growth Monitor Initial Tumor Growth cell_implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment_vehicle Administer Vehicle (Control Group) randomization->treatment_vehicle treatment_drug Administer this compound (Treatment Group) randomization->treatment_drug monitoring Monitor Tumor Volume and Body Weight treatment_vehicle->monitoring treatment_drug->monitoring euthanasia Euthanasia monitoring->euthanasia tissue_collection Tumor/Tissue Collection euthanasia->tissue_collection data_analysis Histology, WB, RNA-seq tissue_collection->data_analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Probing BAZ1A Function: Western Blot Analysis of BAZ1A Inhibition by Baz1A-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a key component of several ATP-dependent chromatin remodeling complexes, including the Chromatin Assembly Factor (ACF) and Chromatin Accessibility Complex (CHRAC). These complexes play a crucial role in regulating gene expression by modulating nucleosome spacing and accessibility of DNA to transcription factors. BAZ1A is involved in a variety of cellular processes, including DNA replication, DNA damage repair, and the regulation of transcription. Dysregulation of BAZ1A has been implicated in several diseases, including cancer and neurodevelopmental disorders, making it an attractive target for therapeutic intervention.

Baz1A-IN-1 is a potent and specific small molecule inhibitor of the BAZ1A bromodomain, a structural domain that recognizes and binds to acetylated lysine residues on histones and other proteins. By binding to the bromodomain of BAZ1A with a high affinity (Kd = 0.52 μM), this compound effectively disrupts the interaction of BAZ1A with acetylated chromatin, thereby inhibiting its function.[1][2] This inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells with high BAZ1A expression, highlighting its therapeutic potential.

Recent studies have identified the E2F transcription program as a key downstream pathway regulated by BAZ1A.[1] BAZ1A appears to be essential for the expression of E2F1, a critical regulator of the cell cycle.[1][3] Therefore, inhibition of BAZ1A with this compound is expected to downregulate the E2F1 signaling pathway, leading to cell cycle arrest.

This document provides detailed protocols for utilizing Western blot analysis to investigate the inhibition of BAZ1A by this compound and to assess the downstream effects on the E2F1 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

Inhibitor Target Binding Affinity (Kd) Assay Method
This compoundBAZ1A Bromodomain0.52 μMMicroscale Thermophoresis (MST)
Cell Line Treatment Effect Reported Outcome
Glioblastoma CellsBAZ1A Inhibition (Pharmacological)Cell Cycle ArrestG1 Phase Arrest
Glioblastoma CellsBAZ1A Inhibition (Pharmacological)ApoptosisInduction of Programmed Cell Death

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BAZ1A signaling pathway and the experimental workflow for Western blot analysis of BAZ1A inhibition.

BAZ1A_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Inhibition BAZ1A BAZ1A ACF_Complex ACF Complex BAZ1A->ACF_Complex forms SMARCA5 SMARCA5 SMARCA5->ACF_Complex forms E2F1_Promoter E2F1 Promoter ACF_Complex->E2F1_Promoter binds to Acetylated_Histones Acetylated Histones Acetylated_Histones->ACF_Complex recruits E2F1_Gene E2F1 Gene E2F1_mRNA E2F1 mRNA E2F1_Gene->E2F1_mRNA transcription E2F1_Protein E2F1 Protein E2F1_mRNA->E2F1_Protein translation Cell_Cycle_Progression G1/S Phase Progression E2F1_Protein->Cell_Cycle_Progression promotes Baz1A_IN_1 This compound Baz1A_IN_1->BAZ1A inhibits bromodomain

Caption: BAZ1A Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture (e.g., Glioblastoma cells) start->cell_culture treatment 2. Treatment with this compound (Dose-response and time-course) cell_culture->treatment cell_lysis 3. Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) treatment->cell_lysis protein_quant 4. Protein Quantification (BCA or Bradford assay) cell_lysis->protein_quant sds_page 5. SDS-PAGE (Separate proteins by size) protein_quant->sds_page transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking 7. Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-BAZ1A, Anti-E2F1, Anti-GAPDH/β-actin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis (Densitometry and normalization) detection->analysis end End analysis->end

Caption: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Seed cells (e.g., U87-MG or other glioblastoma cell lines with high BAZ1A expression) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment could include concentrations ranging from 1 µM to 20 µM.

  • Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects of the inhibitor.

Western Blot Protocol

A. Cell Lysis

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

B. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

  • Based on the protein concentration, calculate the volume of each lysate required to obtain equal amounts of protein for each sample (typically 20-30 µg per lane).

  • Prepare the samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

C. SDS-PAGE and Protein Transfer

  • Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins; BAZ1A is ~180 kDa, E2F1 is ~60 kDa).

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

D. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-BAZ1A, rabbit anti-E2F1) diluted in the blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., mouse anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

E. Detection and Analysis

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the corresponding loading control bands.

Expected Results

Based on the known function of BAZ1A and the mechanism of this compound, the following outcomes are expected from the Western blot analysis:

  • BAZ1A Protein Levels: Treatment with this compound is not expected to directly alter the total protein levels of BAZ1A, as its mechanism of action is to inhibit the function of the bromodomain, not to induce protein degradation. Therefore, BAZ1A protein levels should remain relatively constant across all treatment groups.

  • E2F1 Protein Levels: As BAZ1A is required for the expression of E2F1, treatment with this compound is expected to cause a dose- and time-dependent decrease in the protein levels of E2F1. This would be a key indicator of the inhibitor's efficacy in the cellular context.

By following these protocols, researchers can effectively utilize Western blot analysis to investigate the cellular effects of this compound, confirm its mechanism of action, and elucidate its impact on downstream signaling pathways crucial for cell proliferation and survival.

References

Application Notes and Protocols for RNA-seq Analysis Following Baz1A-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a critical accessory subunit of the ATP-dependent chromatin remodeling complex ACF (ATP-utilizing Chromatin Assembly and Remodeling Factor).[1][2] This complex, part of the ISWI (Imitation Switch) family, plays a fundamental role in organizing chromatin by establishing and maintaining evenly spaced nucleosomes.[3][4][5] Through its interaction with the ATPase subunit SMARCA5, BAZ1A is involved in several essential cellular processes, including transcriptional regulation, DNA damage repair, and DNA replication.[1][3][6]

Dysregulation of BAZ1A has been implicated in various diseases. It acts as a transcriptional repressor for genes regulated by the vitamin D receptor and its mutation can affect pathways crucial for neurodevelopment, such as Wnt signaling.[7][8] Furthermore, BAZ1A is highly expressed in cancers like glioblastoma, where it promotes tumor growth by activating the E2F transcription program, highlighting it as a promising therapeutic target.[9]

Baz1A-IN-1 is a small molecule inhibitor designed to target the bromodomain of BAZ1A. The bromodomain is a protein module that recognizes acetylated lysine residues on histones, a key step in chromatin remodeling. By inhibiting the BAZ1A bromodomain, this compound is expected to disrupt its function, leading to alterations in chromatin structure and downstream gene expression.

These application notes provide a comprehensive framework for utilizing RNA sequencing (RNA-seq) to elucidate the transcriptomic consequences of this compound treatment. The following sections detail the experimental protocols, from cell treatment to bioinformatic analysis, and provide examples of how to present the resulting data.

Signaling Pathway and Inhibitor Mechanism

The BAZ1A-containing ISWI complex modulates gene expression by altering nucleosome positioning at gene promoters and enhancers. Inhibition by this compound disrupts this process, leading to widespread changes in the cellular transcriptome.

BAZ1A_Mechanism cluster_0 Normal BAZ1A Function cluster_1 Effect of this compound BAZ1A BAZ1A ISWI_Complex ISWI Remodeling Complex (ACF) BAZ1A->ISWI_Complex forms SMARCA5 SMARCA5 (ATPase) SMARCA5->ISWI_Complex forms Chromatin_Closed Condensed Chromatin (Gene Repressed) ISWI_Complex->Chromatin_Closed repositions nucleosomes Acetyl_Histone Acetylated Histone Tail Acetyl_Histone->BAZ1A binds to Bromodomain Chromatin_Open Accessible Chromatin (Gene Active) Chromatin_Closed->Chromatin_Open leads to Gene_Expression RNA-seq Measures Transcriptome Changes Chromatin_Open->Gene_Expression Inhibitor This compound BAZ1A_Inhibited BAZ1A Inhibitor->BAZ1A_Inhibited blocks Bromodomain Acetyl_Histone_Inhibited Acetylated Histone Tail BAZ1A_Inhibited->Acetyl_Histone_Inhibited Binding Inhibited Chromatin_Dysregulated Dysregulated Chromatin (Altered Gene Expression) BAZ1A_Inhibited->Chromatin_Dysregulated leads to Chromatin_Dysregulated->Gene_Expression

Caption: Mechanism of BAZ1A action and its inhibition by this compound.

Experimental Protocols

A robust experimental design is crucial for obtaining high-quality, interpretable RNA-seq data. The following protocols provide a step-by-step guide from cell culture to data analysis.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection : Choose a cell line relevant to the research question (e.g., a glioblastoma cell line like U87-MG for cancer studies). Culture cells under standard conditions (e.g., 37°C, 5% CO₂ in DMEM with 10% FBS).

  • Seeding : Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Determine the optimal concentration and treatment duration through preliminary dose-response and time-course experiments (e.g., MTT assay for viability, qPCR for a known target gene).

  • Experimental Groups :

    • Vehicle Control : Treat cells with the same volume of solvent (e.g., DMSO) as the inhibitor group.

    • This compound Treatment : Treat cells with the predetermined optimal concentration of this compound.

    • Replicates : Prepare at least three biological replicates for each experimental group to ensure statistical power.

  • Incubation : Incubate cells for the determined duration (e.g., 24, 48 hours).

  • Harvesting : After incubation, wash cells with ice-cold PBS, and lyse them directly in the plate using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) containing a reducing agent. Homogenize the lysate.

Protocol 2: RNA Extraction and Quality Control
  • RNA Isolation : Extract total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's protocol. Include an on-column DNase digestion step to remove contaminating genomic DNA.

  • Quality Assessment :

    • Quantification : Measure RNA concentration using a spectrophotometer like the NanoDrop or a fluorometric method like Qubit.

    • Purity : Assess purity using the A260/A280 (aim for ~2.0) and A260/A230 (aim for >1.8) ratios from the spectrophotometer.

    • Integrity : Determine the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or TapeStation. A RIN value ≥ 8 is recommended for high-quality RNA-seq.

Protocol 3: RNA-seq Library Preparation and Sequencing
  • Library Preparation Kit : Select a suitable library preparation kit based on the amount of input RNA and experimental goals (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit for poly(A) selection or Ribo-Zero Plus for rRNA depletion).

  • mRNA Enrichment/rRNA Depletion :

    • For most analyses of protein-coding genes, enrich for polyadenylated mRNA.

    • If studying non-coding RNAs or degraded samples, perform ribosomal RNA (rRNA) depletion.

  • Fragmentation and Priming : Fragment the RNA into smaller pieces using enzymatic or chemical methods.

  • First and Second Strand cDNA Synthesis : Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

  • End Repair and Adenylation : Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

  • Adapter Ligation : Ligate sequencing adapters to the cDNA fragments. These adapters contain sequences for amplification and binding to the sequencer flow cell.

  • PCR Amplification : Amplify the adapter-ligated library to generate enough material for sequencing. Use a minimal number of PCR cycles to avoid amplification bias.

  • Library QC and Sequencing : Validate the final library size and concentration using a Bioanalyzer and qPCR. Pool libraries and sequence them on an Illumina platform (e.g., NovaSeq 6000) to a desired depth (e.g., 20-30 million paired-end reads per sample).

Data Presentation: Quantitative Analysis

Following sequencing, the raw data must be processed and analyzed to identify changes in gene expression. The results should be summarized in clear, concise tables.

Table 1: Example of Top Differentially Expressed Genes (DEGs) Following this compound Treatment
Gene Symbollog2(Fold Change)p-valueAdjusted p-value (FDR)Description
Upregulated Genes
E2F12.581.2e-153.5e-14E2F Transcription Factor 1
CCNE12.154.5e-128.1e-11Cyclin E1
MYC1.987.8e-111.1e-09MYC Proto-Oncogene
WNT5A1.753.2e-092.9e-08Wnt Family Member 5A
Downregulated Genes
CYP24A1-3.128.9e-185.5e-17Cytochrome P450 Family 24 Subfamily A Member 1
CDKN1A-2.456.1e-141.2e-12Cyclin Dependent Kinase Inhibitor 1A (p21)
VDR-1.899.3e-109.9e-09Vitamin D Receptor
GADD45A-1.675.4e-084.1e-07Growth Arrest and DNA Damage Inducible Alpha

Note: This table contains simulated data based on the known functions of BAZ1A for illustrative purposes.[7][8][9]

Table 2: Example of Enriched Gene Ontology (GO) Terms for DEGs
GO Term IDDescriptionOntologyGene CountAdjusted p-value (FDR)
GO:0006355Regulation of Transcription, DNA-templatedBiological Process2541.2e-25
GO:0007049Cell CycleBiological Process1893.7e-21
GO:0045893Positive Regulation of TranscriptionBiological Process1505.5e-18
GO:0000070Mitotic Sister Chromatid SegregationBiological Process782.1e-15
GO:0006281DNA RepairBiological Process1128.9e-13
GO:0005654NucleoplasmCellular Component4506.4e-30
GO:0005730NucleolusCellular Component2101.8e-22
GO:0003677DNA BindingMolecular Function3154.0e-28
GO:0043565Sequence-Specific DNA BindingMolecular Function2219.1e-24

Note: This table contains simulated data for illustrative purposes.[8]

Experimental and Bioinformatic Workflow

The overall process involves a series of steps from the biological experiment to the final interpretation of the data. The workflow ensures that each stage is logically connected and contributes to the final research goals.

RNASeq_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatic Analysis cell_culture 1. Cell Culture & Seeding treatment 2. Treatment (this compound vs Vehicle) cell_culture->treatment harvest 3. Cell Harvest & Lysis treatment->harvest rna_extraction 4. Total RNA Extraction (DNase Treatment) harvest->rna_extraction rna_qc 5. RNA Quality Control (RIN, Concentration) rna_extraction->rna_qc library_prep 6. Library Preparation (mRNA selection, cDNA synthesis, adapter ligation, PCR) rna_qc->library_prep sequencing 7. High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing raw_data 8. Raw Sequencing Data (FASTQ files) sequencing->raw_data Data Generation data_qc 9. Data Quality Control (FastQC) raw_data->data_qc alignment 10. Read Alignment (e.g., STAR to hg38) data_qc->alignment quantification 11. Gene Expression Quantification (e.g., RSEM) alignment->quantification de_analysis 12. Differential Expression Analysis (e.g., DESeq2) quantification->de_analysis pathway_analysis 13. Pathway & GO Enrichment Analysis de_analysis->pathway_analysis interpretation 14. Biological Interpretation pathway_analysis->interpretation

Caption: End-to-end workflow for RNA-seq analysis of this compound treatment.

References

Troubleshooting & Optimization

Optimizing Baz1A-IN-1 Incubation Time for Maximum Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of Baz1A-IN-1 for maximal inhibition of its target, BAZ1A. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Baz1A and what is its function?

BAZ1A, or Bromodomain Adjacent to Zinc Finger Domain 1A, is a protein that plays a crucial role in chromatin remodeling. It is a component of the ISWI (Imitation Switch) family of chromatin remodeling complexes.[1][2][3] These complexes utilize the energy from ATP hydrolysis to reposition nucleosomes along the DNA, thereby regulating gene expression, DNA replication, and DNA repair.[1][2][3] BAZ1A is involved in several key cellular processes, including the DNA damage response, the E2F transcription program, Wnt signaling, and Vitamin D receptor signaling.[4][5][6][7][8]

Q2: What is this compound and how does it work?

This compound is a small molecule inhibitor that specifically targets the bromodomain of BAZ1A.[9] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mechanism for recruiting chromatin remodeling complexes to specific genomic locations. By binding to the BAZ1A bromodomain, this compound prevents BAZ1A from interacting with acetylated histones, thereby inhibiting its function in chromatin remodeling and downstream signaling pathways. A potent BAZ1A bromodomain inhibitor, referred to as Cpd-2 (likely analogous to this compound), has been shown to have a dissociation constant (Kd) of 0.52 μM.[9]

Q3: Why is optimizing the incubation time for this compound important?

Optimizing the incubation time is critical to ensure that the inhibitor has sufficient time to reach equilibrium with its target, BAZ1A, leading to maximal and reproducible inhibition. Insufficient incubation can result in an underestimation of the inhibitor's potency (e.g., an artificially high IC50 value). Conversely, excessively long incubation times can lead to off-target effects, cellular toxicity, or degradation of the inhibitor or target protein, confounding the experimental results.

Q4: What is the general principle for determining the optimal incubation time?

The optimal incubation time depends on the kinetics of the inhibitor binding to its target, specifically the association rate constant (ka) and the dissociation rate constant (kd), which together determine the dissociation constant (Kd = kd/ka). The goal is to allow the binding reaction to reach equilibrium. For many inhibitors, a pre-incubation period of 15-30 minutes is sufficient. However, for tight-binding inhibitors or inhibitors with slow binding kinetics, longer incubation times may be necessary.[1][10][11]

Troubleshooting Guide

Issue 1: High variability in inhibition data between experiments.

  • Possible Cause: Inconsistent incubation times.

  • Troubleshooting Step: Standardize the pre-incubation time for this compound with the BAZ1A protein or in your cellular assay across all experiments. Use a timer to ensure accuracy.

  • Possible Cause: Inhibitor instability.

  • Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

Issue 2: The observed IC50 value is higher than expected.

  • Possible Cause: Insufficient incubation time for the inhibitor to reach binding equilibrium.

  • Troubleshooting Step: Perform a time-course experiment to determine the optimal pre-incubation time. Incubate this compound with your experimental system for varying durations (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) before initiating the assay. Plot the percentage of inhibition against the incubation time to identify the point at which a plateau is reached.

  • Possible Cause: High concentration of the target protein (in biochemical assays).

  • Troubleshooting Step: Ensure that the concentration of BAZ1A used in the assay is well below the Kd of the inhibitor to avoid stoichiometric inhibition, which can lead to an overestimation of the IC50.

Issue 3: Signs of cellular toxicity are observed at effective inhibitor concentrations.

  • Possible Cause: The incubation time is too long, leading to off-target effects.

  • Troubleshooting Step: Reduce the incubation time to the minimum required to achieve maximal inhibition, as determined by your time-course experiment. Consider using a lower, but still effective, concentration of this compound if possible.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time in a Biochemical Assay

This protocol describes a general method to determine the optimal pre-incubation time for this compound with recombinant BAZ1A protein.

Materials:

  • Recombinant BAZ1A protein

  • This compound

  • Assay buffer

  • Substrate for BAZ1A (if applicable to the assay readout)

  • Detection reagents

  • Microplate reader

Procedure:

  • Prepare a solution of recombinant BAZ1A protein in assay buffer at a concentration appropriate for your assay.

  • Prepare a dilution series of this compound in assay buffer. Include a vehicle control (e.g., DMSO).

  • In a multi-well plate, add the BAZ1A protein solution to each well.

  • Add the this compound dilutions or vehicle control to the wells.

  • Incubate the plate at the desired temperature for a series of time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • At each time point, initiate the reaction by adding the substrate.

  • Allow the reaction to proceed for a fixed amount of time.

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Read the signal on a microplate reader.

  • Calculate the percent inhibition for each concentration and time point relative to the vehicle control.

  • Plot percent inhibition versus incubation time for a fixed, near-IC50 concentration of this compound. The optimal incubation time is the point at which the inhibition reaches a plateau.

Data Presentation

Table 1: Hypothetical Time-Course Inhibition Data for this compound

Incubation Time (minutes)% Inhibition (at 0.5 µM this compound)
015.2 ± 2.1
1545.8 ± 3.5
3068.3 ± 4.2
6085.1 ± 2.9
12086.2 ± 3.1
24085.9 ± 3.3

Data are presented as mean ± standard deviation.

Table 2: Determining IC50 with Optimized Incubation Time

This compound Conc. (µM)% Inhibition (60 min incubation)
0.015.6 ± 1.1
0.125.4 ± 2.8
0.585.1 ± 2.9
192.3 ± 1.5
1098.7 ± 0.8

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathways Involving BAZ1A

BAZ1A_Signaling_Pathways cluster_dna_damage DNA Damage Response cluster_e2f E2F Transcription Program cluster_wnt Wnt Signaling cluster_vdr Vitamin D Receptor Signaling DNA_Damage DNA Damage BAZ1A_DDR BAZ1A DNA_Damage->BAZ1A_DDR SMARCA5_DDR SMARCA5 BAZ1A_DDR->SMARCA5_DDR Chromatin_Remodeling_DDR Chromatin Remodeling SMARCA5_DDR->Chromatin_Remodeling_DDR DNA_Repair DNA Repair Chromatin_Remodeling_DDR->DNA_Repair BAZ1A_E2F BAZ1A E2F1_Promoter E2F1 Promoter BAZ1A_E2F->E2F1_Promoter E2F1_Transcription E2F1 Transcription E2F1_Promoter->E2F1_Transcription Cell_Cycle_Progression Cell Cycle Progression E2F1_Transcription->Cell_Cycle_Progression Wnt_Signal Wnt Signal BAZ1A_Wnt BAZ1A Wnt_Signal->BAZ1A_Wnt Gene_Expression_Wnt Target Gene Expression BAZ1A_Wnt->Gene_Expression_Wnt Vitamin_D Vitamin D VDR VDR Vitamin_D->VDR BAZ1A_VDR BAZ1A VDR->BAZ1A_VDR Gene_Expression_VDR Target Gene Expression BAZ1A_VDR->Gene_Expression_VDR Baz1A_IN1 This compound Baz1A_IN1->BAZ1A_DDR Baz1A_IN1->BAZ1A_E2F Baz1A_IN1->BAZ1A_Wnt Baz1A_IN1->BAZ1A_VDR

Caption: BAZ1A signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Optimizing Incubation Time

Incubation_Time_Optimization_Workflow start Start: Define Experimental System (Biochemical or Cellular) prep_reagents Prepare Reagents: - BAZ1A (or cells) - this compound dilutions - Assay Buffer start->prep_reagents time_course Perform Time-Course Experiment: Incubate for 0, 15, 30, 60, 120, 240 min prep_reagents->time_course assay Initiate and Read Assay time_course->assay analyze Analyze Data: Plot % Inhibition vs. Incubation Time assay->analyze determine_optimal Determine Optimal Incubation Time (Plateau of Inhibition) analyze->determine_optimal ic50_exp Perform IC50 Experiment using Optimal Incubation Time determine_optimal->ic50_exp end End: Reliable IC50 Value ic50_exp->end

Caption: Workflow for determining the optimal incubation time of this compound.

Logical Relationship for Troubleshooting High IC50 Values

Troubleshooting_High_IC50 high_ic50 Observed High IC50 cause1 Insufficient Incubation Time high_ic50->cause1 cause2 High Target Concentration high_ic50->cause2 cause3 Inhibitor Degradation high_ic50->cause3 solution1 Perform Time-Course Study cause1->solution1 solution2 Lower [BAZ1A] cause2->solution2 solution3 Use Fresh Inhibitor cause3->solution3

Caption: Troubleshooting guide for unexpectedly high IC50 values with this compound.

References

Technical Support Center: Confirming BAZ1A Inhibition by Baz1A-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the inhibition of BAZ1A by the small molecule inhibitor Baz1A-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is BAZ1A and what is its function?

BAZ1A, also known as ACF1, is a key component of the ATP-dependent chromatin remodeling complex ACF (ATP-utilizing chromatin assembly and remodeling factor).[1][2] This complex plays a crucial role in organizing nucleosomes, which are the fundamental units of chromatin. By repositioning nucleosomes, the BAZ1A-containing complex regulates the accessibility of DNA to the cellular machinery responsible for gene expression, DNA replication, and DNA repair.[1]

Q2: What is this compound and how does it work?

This compound is a potent and specific small molecule inhibitor of the BAZ1A protein.[3][4][5][6][7] It functions by targeting the bromodomain of BAZ1A, a protein module that recognizes and binds to acetylated lysine residues on histone proteins.[5][6][7] By occupying the bromodomain, this compound prevents BAZ1A from interacting with chromatin, thereby inhibiting its remodeling activity.

Q3: What is the binding affinity of this compound for the BAZ1A bromodomain?

This compound exhibits a strong binding affinity for the BAZ1A bromodomain with a dissociation constant (Kd) of 0.52 μM.[3][4][5][6][7]

Quantitative Data Summary

Table 1: this compound Inhibitor Profile

ParameterValueReference
Target BAZ1A (Bromodomain)[3][4][5][6][7]
Kd 0.52 μM[3][4][5][6][7]

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines with High BAZ1A Expression

Cell LineCancer TypeIC50 (μM)Reference
THP-1 Acute Myeloid Leukemia5.08[5]
ZR-75-30 Breast Cancer4.29[5]
BT474 Breast Cancer10.65[5]
H1975 Non-Small Cell Lung Cancer7.70[5]

Troubleshooting Guides

Confirming Target Engagement: Cellular Thermal Shift Assay (CETSA)

Q4: How can I confirm that this compound is binding to BAZ1A inside the cell?

The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in a cellular context.[8][9][10] The principle behind CETSA is that when a ligand (like this compound) binds to its target protein (BAZ1A), it stabilizes the protein's structure, making it more resistant to heat-induced denaturation. This stabilization can be detected by Western blotting.[8][10]

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection treat_cells Treat cells with This compound or vehicle (DMSO) heat_aliquots Aliquot cell suspension and heat at different temperatures treat_cells->heat_aliquots lysis Lyse cells (freeze-thaw cycles) heat_aliquots->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot Analyze soluble fraction by Western Blot for BAZ1A centrifugation->western_blot

Caption: CETSA experimental workflow for confirming this compound target engagement.

Detailed Protocol: CETSA for BAZ1A

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Harvesting: After treatment, harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blotting: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration, normalize the samples, and analyze the levels of soluble BAZ1A by Western blotting using a validated BAZ1A antibody.

Q5: What is the expected outcome of a successful CETSA experiment?

In the vehicle-treated samples, you should observe a decrease in the amount of soluble BAZ1A as the temperature increases, indicating its denaturation. In the this compound-treated samples, BAZ1A should be more stable at higher temperatures, resulting in a higher amount of soluble BAZ1A compared to the vehicle-treated control at the same temperatures. This "thermal shift" confirms that the inhibitor is binding to and stabilizing BAZ1A within the cells.

Q6: I am not seeing a clear thermal shift. What could be wrong?

  • Suboptimal inhibitor concentration or incubation time: Titrate the concentration of this compound and the incubation time to ensure sufficient cellular uptake and target binding.

  • Incorrect temperature range: The optimal temperature range for BAZ1A denaturation may vary between cell lines. Adjust the temperature gradient to ensure you are capturing the protein's melting curve.

  • Poor antibody quality: Use a BAZ1A antibody that is validated for Western blotting and provides a strong, specific signal.

  • Inefficient cell lysis: Ensure complete cell lysis to release the soluble proteins.

Assessing Downstream Functional Consequences

Q7: How can I measure the functional consequences of BAZ1A inhibition?

Since BAZ1A is a chromatin remodeler that regulates gene expression, you can assess the functional consequences of its inhibition by:

  • Western Blotting for BAZ1A protein levels: While this compound is an inhibitor, not a degrader, it's good practice to check if prolonged inhibition affects BAZ1A protein stability.

  • Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR): This technique allows you to determine if this compound treatment reduces the binding of BAZ1A to the promoter regions of its known target genes.

  • Reverse Transcription Quantitative PCR (RT-qPCR): This method measures changes in the mRNA expression levels of BAZ1A target genes following inhibitor treatment.

Signaling Pathway: BAZ1A in Chromatin Remodeling and Gene Regulation

BAZ1A_Pathway cluster_inhibitor Inhibition cluster_chromatin Chromatin Remodeling cluster_gene_expression Gene Expression Baz1A_IN_1 This compound BAZ1A BAZ1A Baz1A_IN_1->BAZ1A inhibits binding to acetylated histones ACF_complex ACF Complex BAZ1A->ACF_complex is a subunit of Nucleosome Nucleosome ACF_complex->Nucleosome repositions Chromatin Chromatin Accessibility Nucleosome->Chromatin alters Target_Genes Target Gene Expression Chromatin->Target_Genes regulates

Caption: BAZ1A signaling pathway and the mechanism of action of this compound.

Detailed Protocol: Western Blot for BAZ1A

  • Cell Lysis: Treat cells with this compound or vehicle. Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a validated primary antibody against BAZ1A overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

Detailed Protocol: ChIP-qPCR for BAZ1A Target Genes

  • Cross-linking: Treat cells with this compound or vehicle. Cross-link protein to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Immunoprecipitate the BAZ1A-DNA complexes overnight at 4°C using a ChIP-validated BAZ1A antibody. Use a non-specific IgG as a negative control.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K. Purify the DNA.

  • qPCR Analysis: Perform qPCR using primers specific for the promoter regions of known BAZ1A target genes (e.g., CYP24A1, SMARCA4) and a negative control region.

Q8: I am not seeing a decrease in BAZ1A binding at target gene promoters after inhibitor treatment. What could be the issue?

  • Ineffective inhibitor treatment: Confirm target engagement with CETSA first.

  • Poor antibody for ChIP: Use an antibody specifically validated for ChIP. The epitope recognized by a Western blot antibody may be masked in the context of cross-linked chromatin.

  • Suboptimal chromatin shearing: Ensure your chromatin is sheared to the appropriate size range.

  • Incorrect primer design: Verify that your qPCR primers amplify the correct region of the target gene promoter.

Table 3: Validated qPCR Primers for Human BAZ1A Target Gene Analysis

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
BAZ1A GTGAAGAAACTGTCAAGCACCTCGAACTCCTGCTTTGCCTGTCGT[11]
CYP24A1 (User to design and validate primers for the promoter region)(User to design and validate primers for the promoter region)[12]
SMARCA4 (User to design and validate primers for the promoter region)(User to design and validate primers for the promoter region)[12]

Note: Primer sequences for target gene promoters need to be designed and validated based on published BAZ1A ChIP-seq data or literature.

Measuring Effects on Cell Viability

Q9: How do I assess the effect of BAZ1A inhibition on cell proliferation?

You can perform a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the IC50 of this compound in your cell line of interest.

Experimental Workflow: Cell Viability Assay

Viability_Workflow cluster_seeding Cell Seeding cluster_treatment Inhibitor Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat with a serial dilution of this compound seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate Measure absorbance or luminescence add_reagent->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50

Caption: Workflow for determining the IC50 of this compound.

Detailed Protocol: Cell Viability Assay

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density.

  • Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 to 96 hours.

  • Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the IC50 value using a suitable software.

Q10: The IC50 value I obtained is different from the published data. Why?

  • Different cell line: The sensitivity to this compound is cell-line dependent and correlates with the expression level of BAZ1A.[5]

  • Variations in assay conditions: Differences in cell seeding density, incubation time, and the specific viability assay used can all affect the calculated IC50.

  • Compound stability: Ensure that your stock of this compound is stored correctly and has not degraded.

By following these guidelines and protocols, researchers should be able to confidently confirm the inhibition of BAZ1A by this compound and investigate its downstream cellular effects.

References

Overcoming poor solubility of Baz1A-IN-1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the poor aqueous solubility of Baz1A-IN-1, a potent inhibitor of the BAZ1A bromodomain.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide addresses common problems encountered when preparing aqueous solutions of this compound for in vitro experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media). This compound has low aqueous solubility. The final concentration in the aqueous solution may exceed its solubility limit.1. Decrease the final concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Increase the DMSO concentration: Ensure the final DMSO concentration in your aqueous solution is as high as your experiment can tolerate (typically ≤ 0.5% to 1% for most cell-based assays) to help maintain solubility. 3. Use a co-solvent: Consider preparing an intermediate dilution in a water-miscible organic solvent like ethanol before the final dilution in aqueous buffer. 4. Gentle warming: Briefly warm the final solution to 37°C to aid dissolution, but be cautious of compound stability at elevated temperatures.
Difficulty dissolving the compound, even in DMSO. The compound may have formed aggregates or may require energy to dissolve fully.The manufacturer of this compound recommends the use of ultrasonication and warming (up to 60°C) to dissolve the compound in DMSO at 25 mg/mL[1]. Ensure the vial is tightly capped during warming to prevent evaporation.
Inconsistent experimental results. Poor solubility can lead to inconsistent effective concentrations of the inhibitor in your experiments.1. Prepare fresh dilutions: Prepare working solutions from your DMSO stock immediately before each experiment. 2. Vortex thoroughly: Ensure vigorous vortexing during each dilution step to maximize dissolution. 3. Visually inspect for precipitation: Before adding the final solution to your cells or assay, visually inspect it for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps for precipitation.
Need for a higher concentration in aqueous solution than achievable with DMSO alone. The required experimental concentration exceeds the aqueous solubility of this compound, even with a tolerable percentage of DMSO.1. Formulation with excipients: For more advanced applications, consider formulating this compound with solubility-enhancing excipients such as cyclodextrins. This requires optimization and is typically explored in later-stage drug development. 2. pH adjustment: Although less common for in vitro assays due to potential effects on the experiment, the solubility of some compounds can be influenced by pH. This would require careful characterization of the compound's pKa and experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 25 mg/mL (73.45 mM) with the aid of ultrasonication and warming to 60°C[1].

Q2: I don't have a sonicator. Can I still dissolve this compound in DMSO?

A2: While sonication is recommended for efficient dissolution, you can try extended vortexing and gentle warming (up to 60°C). Ensure the compound is fully dissolved before use.

Q3: What is the expected aqueous solubility of this compound?

Q4: How can I determine the kinetic solubility of this compound in my experimental buffer?

A4: You can perform a kinetic solubility assay. A general protocol involves preparing serial dilutions of your DMSO stock solution in the aqueous buffer of interest and observing the concentration at which precipitation occurs. This can be done visually or measured more accurately using techniques like nephelometry or UV spectrophotometry after filtration[2][3][4].

Q5: Can I use solvents other than DMSO to prepare my stock solution?

A5: While DMSO is the recommended solvent, other organic solvents like N,N-dimethylformamide (DMF) or ethanol may also dissolve this compound, as is common for quinazoline derivatives[5]. However, the solubility in these solvents has not been reported and would need to be determined empirically. Also, consider the compatibility of these solvents with your specific experimental setup.

Q6: How should I store the this compound stock solution?

A6: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Known Solubility of this compound

SolventConcentrationMethodSource
DMSO25 mg/mL (73.45 mM)Ultrasonic and warming to 60°C[1]

Table 2: Example Template for Reporting Experimentally Determined Kinetic Solubility

Aqueous BufferMethodMaximum Soluble Concentration (µM)Observations
PBS, pH 7.4Visual InspectionEnter Datae.g., Precipitation observed at concentrations > X µM
DMEM + 10% FBSNephelometryEnter DataEnter Data

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 340.36 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonicator (optional)

Procedure:

  • Weigh out 3.4 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes. Periodically remove and vortex the tube.

  • If available, use an ultrasonicator for 10-15 minutes to aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay by Visual Inspection

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Clear microplate or microcentrifuge tubes

  • Precision pipettes

Procedure:

  • Prepare a series of dilutions of your 10 mM DMSO stock in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • In a clear microplate, add a fixed volume of your aqueous buffer to each well (e.g., 99 µL).

  • Add a small volume of each DMSO dilution to the corresponding wells to achieve a consistent final DMSO concentration (e.g., 1 µL of each DMSO dilution to 99 µL of buffer, for a 1% final DMSO concentration). This will give you a range of final this compound concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, etc.).

  • Include a control well with only DMSO and buffer.

  • Mix the plate well and let it incubate at room temperature for a set period (e.g., 1-2 hours).

  • Visually inspect each well against a dark background for any signs of precipitation (cloudiness or visible particles).

  • The highest concentration that remains clear is your approximate kinetic solubility under these conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound Powder add_dmso Add DMSO start->add_dmso dissolve Vortex / Heat (60°C) / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute check Precipitation Check dilute->check working_solution Final Working Solution check->working_solution No troubleshoot Lower Concentration Increase DMSO % Use Co-solvent check->troubleshoot Yes

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_nucleus Nucleus cluster_transcription Transcriptional Targets baz1a_smrca5 BAZ1A-SMARCA5 (ACF/CHRAC Complex) chromatin Chromatin baz1a_smrca5->chromatin Binds to remodeling Nucleosome Remodeling (Spacing & Sliding) chromatin->remodeling Alters Structure dna_damage DNA Damage dna_damage->baz1a_smrca5 Recruits dna_repair DNA Repair remodeling->dna_repair transcription Transcriptional Regulation remodeling->transcription wnt Wnt Pathway Genes transcription->wnt vdr Vitamin D Receptor Regulated Genes transcription->vdr baz1a_in_1 This compound baz1a_in_1->baz1a_smrca5 Inhibits

Caption: BAZ1A signaling and inhibition by this compound.

References

Technical Support Center: Baz1A-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the Baz1A inhibitor, Baz1A-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the bromodomain of Baz1A (Bromodomain Adjacent to Zinc Finger Domain 1A).[1][2] Baz1A is a core regulatory subunit of the ATP-dependent chromatin remodeling complex, which is involved in nucleosome spacing and plays a crucial role in DNA replication, transcription, and DNA damage repair.[3][4][5] By inhibiting the Baz1A bromodomain, this compound disrupts its function in these cellular processes.

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 25 mg/mL (73.45 mM) with the aid of ultrasonication and warming to 60°C.[1] It is recommended to aliquot and store the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q3: What are the known off-target effects of this compound?

Q4: In which cell lines has this compound shown activity?

A4: this compound has demonstrated anti-viability activity in cancer cell lines with high expression levels of Baz1A.[1]

Quantitative Data Summary

Table 1: this compound Solubility

SolventMaximum ConcentrationMethod
DMSO25 mg/mL (73.45 mM)Ultrasonic and warming to 60°C

Data sourced from Life Technologies (India) Pvt. Ltd. product sheet.[1]

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 96 hours
THP-1Leukemia5.08
ZR-75-30Breast Cancer4.29
BT474Breast Cancer10.65
H1975Lung Cancer7.70

Data from Yang Z, et al. Bioorg Med Chem Lett. 2021.[1]

Experimental Protocols

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the time of treatment. Avoid using the outer wells to minimize the "edge effect".[6]

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

  • Treatment: Add the diluted this compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 96 hours).[1]

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Western Blotting

Objective: To analyze the effect of this compound on the expression or post-translational modification of target proteins.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include vehicle and untreated controls.

  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP)

Objective: To investigate the effect of this compound on the association of Baz1A or other proteins with specific genomic regions.

Methodology:

  • Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (or a negative control IgG).

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis: Analyze the enriched DNA by qPCR using primers for specific target regions or by high-throughput sequencing (ChIP-seq).

Troubleshooting Guides

Cell Viability Assays
IssuePossible CauseRecommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Pipette carefully and consistently. Avoid using outer wells of the plate.[6]
Inaccurate pipetting of this compoundUse calibrated pipettes and change tips between dilutions.
This compound appears to have low potency (high IC50) Baz1A expression is low in the cell lineConfirm Baz1A expression levels by Western Blot or qPCR. This compound is most effective in cells with high Baz1A expression.[1]
This compound degradationEnsure proper storage of the compound. Prepare fresh dilutions for each experiment.[2]
Inconsistent results between experiments Cell passage numberUse cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[9]
Variation in incubation time or conditionsStandardize all incubation times and maintain consistent incubator conditions (temperature, CO2, humidity).
Western Blotting
IssuePossible CauseRecommended Solution
Weak or no signal for the target protein Insufficient protein loadingEnsure accurate protein quantification and load a sufficient amount of protein (typically 20-30 µg).
Ineffective primary antibodyUse an antibody validated for Western Blotting. Optimize antibody concentration.
Over-stripping of the membrane (if re-probing)Reduce the harshness of the stripping buffer or the incubation time.
High background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies).[8][10]
Primary or secondary antibody concentration too highPerform a titration to determine the optimal antibody concentration.[7]
Inadequate washingIncrease the number and/or duration of washes. Add a detergent like Tween-20 to the wash buffer.[11]
Multiple non-specific bands Antibody cross-reactivityUse a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen.
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.[7]
Chromatin Immunoprecipitation (ChIP)
IssuePossible CauseRecommended Solution
Low DNA yield Inefficient cell lysis or chromatin shearingOptimize lysis conditions and sonication/enzymatic digestion parameters.[12]
Ineffective antibodyUse a ChIP-validated antibody. The epitope may be masked by cross-linking or protein conformation.[13]
High background in negative control (IgG) Non-specific binding to beadsPre-clear the chromatin with beads before adding the specific antibody.
Insufficient washingIncrease the number of washes and/or the stringency of the wash buffers.
No enrichment of target DNA This compound does not affect the binding of the target protein at the tested locusConfirm the effect of this compound on the target protein's localization by another method (e.g., immunofluorescence).
Inefficient immunoprecipitationOptimize antibody concentration and incubation time.

Visualizations

Baz1A_Signaling_Pathway cluster_nucleus Nucleus Baz1A_IN_1 This compound Baz1A Baz1A Baz1A_IN_1->Baz1A Inhibits Chromatin Chromatin Baz1A->Chromatin Binds to Remodeling Chromatin Remodeling Chromatin->Remodeling Undergoes Transcription Gene Transcription Remodeling->Transcription Replication DNA Replication Remodeling->Replication Repair DNA Repair Remodeling->Repair Experimental_Workflow cluster_assays Assay Type start Start Experiment cell_culture Cell Culture & Seeding start->cell_culture treatment This compound Treatment cell_culture->treatment incubation Incubation treatment->incubation endpoint Endpoint Assay incubation->endpoint viability Cell Viability Assay endpoint->viability western Western Blot endpoint->western chip ChIP endpoint->chip data_analysis Data Analysis & Interpretation end End data_analysis->end viability->data_analysis western->data_analysis chip->data_analysis Troubleshooting_Logic start Inconsistent Results? check_reagents Check Reagent Stability & Concentration start->check_reagents Yes check_cells Verify Cell Health & Passage Number start->check_cells Yes check_protocol Review Protocol for Deviations start->check_protocol Yes optimize_assay Optimize Assay Parameters check_reagents->optimize_assay If issues persist check_cells->optimize_assay If issues persist check_protocol->optimize_assay If issues persist consult Consult Technical Support optimize_assay->consult If still unresolved

References

Best practices for long-term storage of Baz1A-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Baz1A-IN-1, a potent inhibitor of the BAZ1A bromodomain.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored as a solid (powder) at -20°C for up to 3 years or at 4°C for up to 2 years, based on general guidelines for small molecules.[3] Once reconstituted in a solvent, the storage recommendations for the stock solution are more stringent.

Q2: How should I store stock solutions of this compound?

Prepared stock solutions of this compound should be stored at -80°C for long-term stability, with a recommended usage period of up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]

Q3: What is the best solvent for reconstituting this compound?

DMSO is a common solvent for reconstituting this compound.[2] For in vivo applications, a stock solution in DMSO can be further diluted in an appropriate vehicle like corn oil immediately before use.[2] Always use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[2]

Q4: I can't see the powdered this compound in the vial. Is it empty?

Small quantities of powdered compounds can be difficult to see as they may coat the bottom or walls of the vial.[3] Before opening, centrifuge the vial to collect all the powder at the bottom.[3] When reconstituting, ensure the solvent comes into contact with all interior surfaces of the vial.

Q5: How should I handle the vial when taking it out of cold storage?

To prevent condensation from atmospheric moisture, which can degrade the compound, it is crucial to allow the vial to warm to room temperature before opening.[4] After use, if possible, purging the vial with an inert gas like nitrogen or argon before sealing can help extend the shelf life of the compound.[4]

Troubleshooting Guide

Issue: I am seeing reduced activity or inconsistent results with my this compound.

This could be due to several factors related to storage and handling. Use the following guide to troubleshoot potential issues.

Q1: Could my stock solution have degraded?

  • Freeze-Thaw Cycles: Have you subjected your stock solution to multiple freeze-thaw cycles? This is a common cause of degradation for many small molecules. Best practice is to prepare single-use aliquots from a freshly made stock solution.[3]

  • Storage Duration and Temperature: How long and at what temperature has your stock solution been stored? Refer to the storage recommendations; solutions stored at -20°C are only recommended for up to 1 month.[1] For longer storage, -80°C is required.[1]

Q2: Could there be an issue with the solvent?

  • Solvent Quality: Are you using fresh, anhydrous DMSO? DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of this compound.[2]

  • Precipitation: Did you observe any precipitation when you thawed your stock solution? If so, ensure the solution is fully resolubilized before use. Gentle warming and vortexing can help. If precipitation persists, the compound may have come out of solution.

Q3: Could the compound have been contaminated?

  • Moisture: Did you open the vial before it reached room temperature? This can introduce moisture, leading to hydrolysis and degradation of the compound.[4]

  • Sterility: For cell-based assays, was the stock solution sterile-filtered? While DMSO is bactericidal, filtering through a 0.2 µm filter is recommended to ensure sterility for your experiments.[3]

Quantitative Storage Data

Storage FormTemperatureRecommended DurationStability Notes
Solid (Powder) -20°CUp to 3 yearsGeneral guideline for small molecules.[3]
4°CUp to 2 yearsGeneral guideline for small molecules.[3]
Stock Solution -80°CUp to 6 monthsRecommended for long-term storage of aliquots.[1]
-20°CUp to 1 monthSuitable for short-term storage.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Acclimatize the Vial: Before opening, allow the vial containing the powdered this compound to warm to room temperature for at least 20-30 minutes. This prevents moisture contamination.[4]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[3]

  • Add Solvent: Using a sterile, calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 340.4 g/mol ), add 293.8 µL of DMSO.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.

  • Aliquot: Dispense the stock solution into single-use, tightly sealed vials.

  • Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Visualizations

G cluster_storage Long-Term Storage Workflow for this compound start Receive this compound (Powder) store_powder Store at -20°C or 4°C start->store_powder For solid storage prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock For immediate use store_powder->prepare_stock Before use aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store_solution Store Aliquots at -80°C (up to 6 months) or -20°C (up to 1 month) aliquot->store_solution use_in_experiment Use in Experiment store_solution->use_in_experiment

Caption: Workflow for the long-term storage and preparation of this compound.

G cluster_troubleshooting Troubleshooting this compound Activity Issues start Inconsistent/Reduced Activity check_storage Check Storage Conditions: - Temperature? - Duration? start->check_storage check_handling Check Handling Procedures: - Freeze-thaw cycles? - Opened vial while cold? start->check_handling check_solvent Check Solvent: - Fresh, anhydrous DMSO? - Precipitation? start->check_solvent degradation Potential Compound Degradation check_storage->degradation check_handling->degradation check_solvent->degradation reprepare Prepare Fresh Stock Solution degradation->reprepare If possible reorder Order New Compound degradation->reorder If necessary

Caption: Decision tree for troubleshooting issues with this compound.

References

Validation & Comparative

A Comparative Guide to BAZ1A Inhibitors: Spotlight on Baz1A-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Baz1A-IN-1 and other compounds targeting the BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) protein. BAZ1A is a key component of the ISWI (Imitation Switch) chromatin remodeling complexes and is implicated in various cellular processes, including DNA damage repair, transcriptional regulation, and cell cycle progression. Its involvement in diseases such as cancer has made it an attractive target for therapeutic intervention.

Performance Comparison of BAZ1A Inhibitors

Currently, the landscape of selective and potent small molecule inhibitors for BAZ1A is still emerging. This compound is one of the few inhibitors with publicly available quantitative data for its direct interaction with the BAZ1A bromodomain.

InhibitorTarget(s)Affinity (Kd) for BAZ1AOther Notable ActivitiesReference(s)
This compound (Cpd-2) BAZ1A Bromodomain0.52 µMDemonstrates anti-viability in cancer cell lines with high BAZ1A expression.[1][2]
GSK2801 BAZ2A, BAZ2BNot ReportedPotent inhibitor of BAZ2A (Kd = 257 nM) and BAZ2B (Kd = 136 nM). Also shows activity against BRD9 (Kd = 1.1 µM) and TAF1L (Kd = 3.2 µM).[3][4]

Note: The table highlights the limited availability of direct comparative data for multiple BAZ1A inhibitors. Further screening and characterization efforts are needed to expand this comparative landscape.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common assays used to characterize BAZ1A inhibitors, based on established methods for other bromodomain-containing proteins.

Protocol 1: BAZ1A Bromodomain Binding Assay (AlphaScreen)

This protocol describes a competitive binding assay to determine the affinity of an inhibitor for the BAZ1A bromodomain using AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

Materials:

  • Recombinant human BAZ1A bromodomain (His-tagged)

  • Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)

  • Streptavidin-coated Donor beads

  • Anti-His antibody-conjugated Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well white opaque microplates

  • Test inhibitor (e.g., this compound)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

  • Reagent Preparation:

    • Dilute His-BAZ1A bromodomain and biotinylated H4K16ac peptide in Assay Buffer to their predetermined optimal concentrations.

    • Prepare a suspension of Streptavidin-coated Donor beads and Anti-His Acceptor beads in Assay Buffer according to the manufacturer's instructions. Keep the beads protected from light.

  • Assay Assembly:

    • Add 5 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of the His-BAZ1A bromodomain solution to each well.

    • Add 5 µL of the biotinylated H4K16ac peptide solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.

  • Detection:

    • Add 10 µL of the prepared bead suspension to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the binding of the inhibitor to the BAZ1A bromodomain.

  • Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: BAZ1A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a TR-FRET based competitive binding assay to measure the interaction between the BAZ1A bromodomain and a fluorescently labeled ligand.

Materials:

  • Recombinant human BAZ1A bromodomain (GST-tagged)

  • Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)

  • Europium-labeled anti-GST antibody (Donor)

  • Streptavidin-conjugated APC or other suitable fluorophore (Acceptor)

  • TR-FRET Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well low-volume black microplates

  • Test inhibitor

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO and then in TR-FRET Assay Buffer.

  • Assay Reaction:

    • In the wells of the microplate, add 4 µL of the diluted test inhibitor or DMSO.

    • Add 4 µL of a solution containing GST-BAZ1A bromodomain and the Europium-labeled anti-GST antibody.

    • Add 4 µL of a solution containing the biotinylated H4K16ac peptide and Streptavidin-APC.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET enabled plate reader, with excitation at ~340 nm and measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the inhibitor concentration and fit to a sigmoidal curve to determine the IC50.

Signaling Pathways and Experimental Workflows

BAZ1A is a multifaceted protein involved in several critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical inhibitor screening workflow.

BAZ1A_Signaling_Pathways cluster_DDR DNA Damage Response cluster_Wnt Wnt Signaling cluster_E2F1 E2F1 Transcription Program DNA_Damage DNA Damage (e.g., DSBs) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR BAZ1A_complex BAZ1A-SMARCA5 Complex ATM_ATR->BAZ1A_complex recruits Chromatin_Remodeling Chromatin Remodeling BAZ1A_complex->Chromatin_Remodeling DNA_Repair DNA Repair Chromatin_Remodeling->DNA_Repair Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled beta_catenin_complex β-catenin Destruction Complex Dishevelled->beta_catenin_complex inhibits beta_catenin β-catenin beta_catenin_complex->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Wnt_Target_Genes Wnt Target Gene Expression TCF_LEF->Wnt_Target_Genes activates BAZ1A_Wnt BAZ1A BAZ1A_Wnt->Wnt_Target_Genes represses in absence of Wnt signal BAZ1A_E2F1 BAZ1A-SMARCA5 Complex E2F1_promoter E2F1 Promoter BAZ1A_E2F1->E2F1_promoter binds and remodels E2F1 E2F1 Transcription Factor E2F1_promoter->E2F1 facilitates binding of E2F_Target_Genes E2F Target Gene Expression E2F1->E2F_Target_Genes activates Cell_Cycle_Progression G1/S Phase Progression E2F_Target_Genes->Cell_Cycle_Progression

Caption: Overview of BAZ1A's role in major signaling pathways.

Experimental_Workflow cluster_workflow BAZ1A Inhibitor Screening Workflow start Start: Compound Library primary_screen Primary Screen (e.g., AlphaScreen or TR-FRET) start->primary_screen hit_identification Hit Identification (Compounds showing >50% inhibition) primary_screen->hit_identification dose_response Dose-Response Analysis (IC50 Determination) hit_identification->dose_response selectivity_panel Selectivity Profiling (Against other bromodomains) dose_response->selectivity_panel cellular_assays Cellular Assays (e.g., Viability, Target Engagement) selectivity_panel->cellular_assays lead_optimization Lead Optimization cellular_assays->lead_optimization

Caption: A typical workflow for the discovery of BAZ1A inhibitors.

Logical_Relationships cluster_domains Functional Domains cluster_functions Cellular Functions BAZ1A BAZ1A Protein Bromodomain Bromodomain (binds acetylated lysine) BAZ1A->Bromodomain PHD_finger PHD Finger BAZ1A->PHD_finger DDM DDM domain BAZ1A->DDM Chromatin_Remodeling Chromatin Remodeling Bromodomain->Chromatin_Remodeling Transcription_Regulation Transcription Regulation PHD_finger->Transcription_Regulation DNA_Repair DNA Damage Repair DDM->DNA_Repair

Caption: Logical relationships of BAZ1A domains and functions.

References

Navigating the Nuances of BAZ1A and BAZ1B Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between closely related therapeutic targets is paramount. This guide provides an in-depth comparison of BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) and BAZ1B (Bromodomain Adjacent to Zinc Finger Domain 1B) as targets for selective inhibition, with a focus on the inhibitor Baz1A-IN-1. While direct comparative inhibitory data for a single molecule against both BAZ1A and BAZ1B is not extensively available in public literature, this guide leverages structural and functional distinctions to inform on the principles of selective targeting.

BAZ1A and BAZ1B are highly homologous bromodomain-containing proteins that play crucial roles in chromatin remodeling and gene transcription.[1] They are the accessory, non-catalytic subunits of the ISWI (Imitation Switch) family of ATP-dependent chromatin remodeling complexes.[1] These complexes are integral to various cellular processes, including DNA replication, repair, and transcription, making their components attractive targets for therapeutic intervention in diseases such as cancer.

Structural Comparison of BAZ1A and BAZ1B Bromodomains

The bromodomain is a conserved structural motif of approximately 110 amino acids that recognizes and binds to acetylated lysine residues on histone tails and other proteins. The subtle differences in the amino acid composition of these binding pockets between BAZ1A and BAZ1B are key determinants for the development of selective inhibitors.

A critical distinction lies in the "gatekeeper" residue within the acetyl-lysine binding pocket. BAZ1B possesses a canonical valine residue at this position, which is common among many bromodomains.[1] In contrast, BAZ1A features a non-canonical glutamic acid residue.[1] This substitution introduces a negative charge into the binding site, which can significantly influence the binding affinity and selectivity of small molecule inhibitors.[1]

FeatureBAZ1A BromodomainBAZ1B BromodomainSignificance for Inhibitor Selectivity
Gatekeeper Residue Glutamic Acid (Non-canonical)Valine (Canonical)The negatively charged glutamic acid in BAZ1A presents a unique feature for designing selective inhibitors that may not bind as effectively to the hydrophobic valine in BAZ1B.
Binding Pocket Charge More negatively charged due to the glutamic acid gatekeeper.Less negatively charged.Inhibitors with complementary electrostatic properties could achieve high selectivity for BAZ1A.
Overall Homology High structural similarity to BAZ1B.High structural similarity to BAZ1A.Despite high homology, minor differences in key residues can be exploited for selective targeting.

This compound: A Potent BAZ1A Inhibitor

This compound (also known as Cpd-2) has been identified as a potent inhibitor of the BAZ1A bromodomain.[2] While its selectivity profile against BAZ1B has not been detailed in the available literature, its discovery underscores the feasibility of targeting the BAZ1A bromodomain.

InhibitorTargetPotency (Kd)Reference
This compound (Cpd-2)BAZ1A0.52 µM[2]

Signaling Pathways and Cellular Functions

Both BAZ1A and BAZ1B are involved in crucial cellular signaling pathways, primarily through their role in chromatin remodeling complexes. These complexes modulate the accessibility of DNA to transcription factors and DNA repair machinery.

Role in Chromatin Remodeling

BAZ1A and BAZ1B, as part of their respective ISWI complexes, utilize the energy from ATP hydrolysis to slide nucleosomes along the DNA. This dynamic repositioning of nucleosomes is essential for the regulation of gene expression. The precise gene targets and regulatory outcomes can differ between BAZ1A- and BAZ1B-containing complexes, suggesting non-redundant functions.

cluster_nucleus Nucleus BAZ1A BAZ1A ACF_Complex ACF/CHRAC Complex BAZ1A->ACF_Complex BAZ1B BAZ1B WICH_Complex WICH Complex BAZ1B->WICH_Complex ISWI_ATPase ISWI ATPase (e.g., SMARCA5) ISWI_ATPase->ACF_Complex ISWI_ATPase->WICH_Complex Nucleosome Nucleosome ACF_Complex->Nucleosome slides WICH_Complex->Nucleosome slides DNA DNA Nucleosome->DNA Transcription_Factors Transcription Factors DNA->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

BAZ1A and BAZ1B in Chromatin Remodeling.
Involvement in the DNA Damage Response

Both BAZ1A and BAZ1B have been implicated in the DNA damage response (DDR).[3][4][5] They are recruited to sites of DNA damage and are thought to facilitate the recruitment of other repair proteins by remodeling chromatin to make the damaged DNA more accessible. While they share this general function, the specific contexts and types of DNA lesions they respond to may differ.

DNA_Damage DNA Damage BAZ1A_Complex BAZ1A-containing ISWI Complex DNA_Damage->BAZ1A_Complex recruits BAZ1B_Complex BAZ1B-containing ISWI Complex DNA_Damage->BAZ1B_Complex recruits Chromatin_Remodeling Chromatin Remodeling BAZ1A_Complex->Chromatin_Remodeling BAZ1B_Complex->Chromatin_Remodeling DDR_Proteins DNA Repair Proteins Chromatin_Remodeling->DDR_Proteins facilitates recruitment DNA_Repair DNA Repair DDR_Proteins->DNA_Repair

Role of BAZ1A and BAZ1B in the DNA Damage Response.

Experimental Protocols for Determining Inhibitor Selectivity

The selectivity of an inhibitor for BAZ1A versus BAZ1B can be determined using a variety of biochemical and cellular assays. Below are outlines of common methodologies.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the displacement of a biotinylated acetylated histone peptide from the bromodomain by a test compound.

Methodology:

  • Reagents: His-tagged BAZ1A or BAZ1B bromodomain, biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.

  • Procedure:

    • Incubate the His-tagged bromodomain with the test inhibitor.

    • Add the biotinylated histone peptide.

    • Add Acceptor beads which bind to the His-tagged bromodomain.

    • Add Donor beads which bind to the biotinylated peptide.

    • In the absence of an effective inhibitor, the bromodomain-peptide interaction brings the Donor and Acceptor beads into close proximity, generating a luminescent signal upon laser excitation.

    • A potent inhibitor will disrupt this interaction, leading to a decrease in the signal.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

cluster_no_inhibitor No Potent Inhibitor cluster_with_inhibitor With Potent Inhibitor His_BAZ1A His-BAZ1A/B Biotin_Peptide Biotin-Peptide His_BAZ1A->Biotin_Peptide binds Acceptor_Bead Acceptor Bead His_BAZ1A->Acceptor_Bead Donor_Bead Donor Bead Biotin_Peptide->Donor_Bead Signal Signal Acceptor_Bead->Signal Donor_Bead->Signal His_BAZ1A_Inhib His-BAZ1A/B Inhibitor Inhibitor His_BAZ1A_Inhib->Inhibitor binds Acceptor_Bead_Inhib Acceptor Bead His_BAZ1A_Inhib->Acceptor_Bead_Inhib Biotin_Peptide_Inhib Biotin-Peptide Donor_Bead_Inhib Donor Bead Biotin_Peptide_Inhib->Donor_Bead_Inhib No_Signal No Signal

AlphaScreen Assay Workflow.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay

This live-cell assay measures the engagement of an inhibitor with its target protein.

Methodology:

  • Reagents: Cells co-expressing the BAZ1A or BAZ1B bromodomain fused to NanoLuc® luciferase (the energy donor) and a HaloTag®-histone fusion protein (the energy acceptor). A fluorescent ligand for the HaloTag® is also required.

  • Procedure:

    • Treat the cells with the test inhibitor at various concentrations.

    • The interaction between the NanoLuc®-bromodomain and the HaloTag®-histone brings the donor and acceptor into close proximity, resulting in energy transfer and a BRET signal.

    • An effective inhibitor will bind to the bromodomain, displacing it from the histone and reducing the BRET signal.

  • Data Analysis: IC50 values are determined by measuring the decrease in the BRET ratio as a function of inhibitor concentration.

Conclusion

References

Unveiling the Functional Consequences of BAZ1A Inhibition: A Comparative Analysis of a Small Molecule Inhibitor and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of targeting BAZ1A, a key chromatin remodeling protein, is crucial. This guide provides a comprehensive comparison of two primary methods for inhibiting BAZ1A function: the small molecule inhibitor, Compound 2 (Cpd-2), and siRNA-mediated gene knockdown. By presenting available experimental data, detailed protocols, and visual workflows, this guide aims to facilitate an objective assessment of these two approaches.

BAZ1A, also known as ACF1, is a core subunit of the ATP-dependent chromatin assembly factor (ACF) complex, which plays a pivotal role in organizing nucleosomes and regulating gene expression.[1] Its involvement in critical cellular processes, including the Wnt signaling pathway and vitamin D metabolism, has implicated it in various diseases, particularly cancer and neurodevelopmental disorders.[2] Consequently, BAZ1A has emerged as a promising therapeutic target.

This guide cross-validates the effects of a recently identified BAZ1A bromodomain inhibitor, Cpd-2, with the well-established method of siRNA knockdown. While direct comparative studies are emerging, this document synthesizes available data to offer insights into the distinct and overlapping consequences of these two inhibitory strategies.

Quantitative Comparison of BAZ1A Inhibition Methods

To facilitate a clear comparison, the following tables summarize the quantitative data available for both the small molecule inhibitor Cpd-2 and siRNA-mediated knockdown of BAZ1A. It is important to note that the data are derived from different studies and experimental systems, which should be considered when interpreting the results.

Parameter BAZ1A Inhibitor (Cpd-2) BAZ1A siRNA Knockdown Reference Cell Line(s)
Binding Affinity (KD) 0.52 µMNot ApplicableIn vitro assay
Effect on Cell Viability Demonstrates anti-viability activityInhibition of cell proliferationCancer cell lines with high BAZ1A expression
Gene Expression Modulation To be fully characterizedSignificant differential expression of genes involved in Wnt signaling and vitamin D metabolismSaos-2

Table 1: Overview of Quantitative Effects of BAZ1A Inhibition. This table provides a high-level summary of the key quantitative parameters for the BAZ1A inhibitor Cpd-2 and BAZ1A siRNA knockdown.

Parameter Details
Target Gene BAZ1A
siRNA Type Not specified
Transfection Reagent Not specified
Cell Line Saos-2
Post-transfection Timepoint for RNA-seq Not specified
Key Findings Differentially expressed genes are enriched in pathways related to Wnt signaling and vitamin D metabolism.[2]

Table 2: Summary of BAZ1A siRNA Knockdown and RNA-seq Findings. This table details the available information from a study that performed RNA sequencing following the knockdown of BAZ1A in the Saos-2 human osteosarcoma cell line.[2]

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are methodologies for key experiments cited in this guide.

siRNA-Mediated Knockdown of BAZ1A in Saos-2 Cells

This protocol is based on methodologies for siRNA transfection and subsequent analysis.

1. Cell Culture and Seeding:

  • Culture Saos-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed 2 x 105 cells per well in a 6-well plate 24 hours prior to transfection to achieve 60-80% confluency on the day of transfection.

2. siRNA Transfection:

  • For each well, prepare two tubes:

    • Tube A: Dilute 20-80 pmol of BAZ1A-targeting siRNA duplex into 100 µL of serum-free and antibiotic-free medium.

    • Tube B: Dilute 2-8 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free and antibiotic-free medium.

  • Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.

  • Wash the cells once with 2 mL of serum-free medium.

  • Add the siRNA-lipid complex mixture to the cells.

  • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • After incubation, add 1 mL of normal growth medium containing 2x FBS and antibiotics.

  • Harvest cells for analysis at the desired time point (e.g., 48 or 72 hours post-transfection).

3. Validation of Knockdown:

  • Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from transfected cells and synthesize cDNA. Perform qRT-PCR using primers specific for BAZ1A and a housekeeping gene (e.g., GAPDH) to quantify the reduction in BAZ1A mRNA levels.

  • Western Blotting: Lyse transfected cells and quantify total protein. Perform western blotting using an antibody specific for BAZ1A to confirm a reduction in protein levels.

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the impact of BAZ1A inhibition on cell proliferation.

1. Cell Treatment:

  • Seed cells in a 96-well plate at a suitable density.

  • Treat cells with varying concentrations of the BAZ1A inhibitor (e.g., Cpd-2) or transfect with BAZ1A siRNA as described above. Include appropriate vehicle-only or non-targeting siRNA controls.

  • Incubate for the desired duration (e.g., 24, 48, 72 hours).

2. MTT Incubation:

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

3. Formazan Solubilization:

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Visualizing the Mechanisms of BAZ1A Inhibition

Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and the signaling pathway affected by BAZ1A inhibition.

G cluster_inhibitor Small Molecule Inhibitor cluster_siRNA siRNA Knockdown cluster_assays Downstream Assays inhibitor BAZ1A Inhibitor (Cpd-2) cell_culture_inhibitor Treat Cells inhibitor->cell_culture_inhibitor viability Cell Viability Assay cell_culture_inhibitor->viability gene_expression Gene Expression Analysis (RNA-seq/qRT-PCR) cell_culture_inhibitor->gene_expression protein_analysis Protein Analysis (Western Blot) cell_culture_inhibitor->protein_analysis siRNA BAZ1A siRNA transfection Transfect Cells siRNA->transfection transfection->viability transfection->gene_expression transfection->protein_analysis comparison Compare Effects viability->comparison gene_expression->comparison protein_analysis->comparison

Caption: Experimental workflow for comparing BAZ1A inhibitor and siRNA effects.

Wnt_Pathway cluster_inhibition Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->GSK3b TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes BAZ1A_Inhibitor BAZ1A Inhibitor BAZ1A BAZ1A (Chromatin Remodeling) BAZ1A_Inhibitor->BAZ1A BAZ1A_siRNA BAZ1A siRNA BAZ1A_siRNA->BAZ1A degrades mRNA BAZ1A->TCF_LEF regulates accessibility

Caption: BAZ1A's role in the Wnt signaling pathway and points of intervention.

Discussion and Future Directions

The available data suggests that both the small molecule inhibitor Cpd-2 and siRNA knockdown can effectively inhibit BAZ1A function, leading to downstream consequences on cell viability and gene expression. The primary advantage of a small molecule inhibitor like Cpd-2 is its potential for therapeutic development, offering dose-dependent and reversible control over BAZ1A activity. In contrast, siRNA provides a highly specific method for reducing protein expression, which is invaluable for target validation and mechanistic studies.

A key area for future research is the direct, side-by-side comparison of Cpd-2 and BAZ1A siRNA in the same cancer cell lines. Such studies should include comprehensive dose-response analyses for the inhibitor and varying knockdown efficiencies for the siRNA, correlated with quantitative readouts for cell proliferation, apoptosis, and cell cycle progression. Furthermore, comparative transcriptomic and proteomic analyses would provide a global view of the on- and off-target effects of each modality, offering a more complete picture of their respective mechanisms of action.

References

Phenotypic comparison of Baz1A-IN-1 treatment and BAZ1A knockout models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypic outcomes observed following treatment with the BAZ1A inhibitor, BAZ1A-IN-1, and in BAZ1A knockout models. The information is compiled from preclinical studies and is intended to inform research and drug development efforts targeting the BAZ1A bromodomain.

Executive Summary

BAZ1A, a core subunit of the ISWI chromatin remodeling complexes, has emerged as a therapeutic target in oncology and other diseases. Both genetic knockout of BAZ1A and pharmacological inhibition with small molecules like this compound and the related compound Cpd-2, offer valuable tools to probe its function. This guide synthesizes the current understanding of the phenotypic consequences of these two approaches, highlighting their applications in different disease models.

The primary phenotype of BAZ1A knockout mice is male-specific sterility due to defects in spermiogenesis, with the mice being otherwise viable[1][2]. In contrast, studies on BAZ1A inhibitors have largely focused on their anti-cancer properties, demonstrating reduced cell viability, cell cycle arrest, and induction of apoptosis in cancer cell lines[3][4][5][6]. A recent study has also shown that this compound can suppress tumor growth in patient-derived xenograft (PDX) models of head and neck squamous cell carcinoma (HNSCC) and enhance the efficacy of cisplatin[6].

While a direct head-to-head in vivo comparison of a BAZ1A inhibitor and a full knockout mouse model across the same range of physiological and pathological conditions is not yet available, this guide provides a comparative overview based on the existing literature.

Phenotypic Comparison: this compound/Cpd-2 Treatment vs. BAZ1A Knockout

The following tables summarize the key phenotypic changes observed in studies utilizing either BAZ1A inhibitors or BAZ1A knockout/knockdown models.

Table 1: Cellular Phenotypes
PhenotypeBAZ1A Inhibitor (Cpd-2/BAZ1A-IN-1)BAZ1A Knockout/Knockdown (shRNA)References
Cell Viability Decreased in glioma and HNSCC cells.Decreased in glioma cells.[3][6]
Cell Cycle G1 phase arrest in glioma cells.G1 phase arrest in glioma cells.[3]
Apoptosis Induced in glioma cells.Induced in glioma cells.[3]
Gene Expression Downregulation of E2F target genes.Downregulation of E2F target genes.[3][4][7]
Stemness Inhibition of cancer stem cell-like properties in HNSCC.Not explicitly reported.[6]
Table 2: Organismal Phenotypes (Mouse Models)
PhenotypeBAZ1A Inhibitor (this compound)BAZ1A KnockoutReferences
Fertility Not reported.Male sterility due to impaired spermiogenesis.[1][2]
Viability Generally well-tolerated in xenograft models.Viable with no other overt phenotypes reported.[1][6]
Tumor Growth Suppression of HNSCC PDX growth.Not applicable in this context.[6]
DNA Repair Not explicitly reported for inhibitors.Dispensable for DNA double-strand break repair in vivo.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures used to assess cell viability in glioma cell lines treated with BAZ1A inhibitors[8][9][10][11].

Materials:

  • Glioma cells (e.g., U87, LN229)

  • 96-well plates

  • Complete culture medium

  • BAZ1A inhibitor (e.g., Cpd-2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol)

  • Microplate reader

Procedure:

  • Seed glioma cells into 96-well plates at a density of 2,500-5,000 cells/well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight.

  • Treat cells with various concentrations of the BAZ1A inhibitor or vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry, as performed in studies on BAZ1A inhibition[12][13][14][15].

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells for at least 30 minutes at 4°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • The DNA content is used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry, a common method in BAZ1A inhibitor studies[16][17][18][19].

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Cells are categorized as viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), or necrotic (Annexin V- / PI+).

Generation of BAZ1A Knockout Mice

This protocol provides a general overview of the steps involved in creating a conditional BAZ1A knockout mouse model, based on published methods[1][2][20][21].

Materials:

  • Targeting vector with loxP sites flanking a critical exon of the Baz1a gene

  • Embryonic stem (ES) cells

  • Cre recombinase-expressing mice (e.g., driven by a germline-specific promoter)

  • Blastocysts

  • Pseudopregnant female mice

Procedure:

  • Construct Targeting Vector: A targeting vector is designed to insert loxP sites around a critical exon of the Baz1a gene through homologous recombination. The vector also typically contains a selection marker (e.g., neomycin resistance).

  • ES Cell Targeting: The targeting vector is introduced into ES cells. Cells that have undergone successful homologous recombination are selected.

  • Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.

  • Generation of Chimeric Mice: The resulting offspring (chimeras) are a mix of cells derived from the host blastocyst and the targeted ES cells.

  • Germline Transmission: Chimeric mice are bred to establish germline transmission of the floxed Baz1a allele.

  • Generation of Knockout Mice: Mice carrying the floxed Baz1a allele are crossed with mice expressing Cre recombinase to excise the floxed exon, resulting in a functional knockout of the Baz1a gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving BAZ1A and a typical experimental workflow for comparing inhibitor and knockout models.

BAZ1A_Signaling_Pathways cluster_wnt Wnt Signaling Pathway cluster_vdr Vitamin D Receptor Signaling cluster_e2f E2F Transcription Program Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC_Axin APC/Axin Complex APC_Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes BAZ1A_Wnt BAZ1A BAZ1A_Wnt->TCF_LEF Modulates Activity VitaminD3 Vitamin D3 VDR VDR VitaminD3->VDR RXR RXR VDR->RXR VDRE VDRE VDR->VDRE RXR->VDRE VDR_Target_Genes VDR Target Genes VDRE->VDR_Target_Genes BAZ1A_VDR BAZ1A BAZ1A_VDR->VDR Represses Activity BAZ1A_E2F BAZ1A E2F1 E2F1 BAZ1A_E2F->E2F1 Interacts & Recruits E2F1_Promoter E2F1 Promoter BAZ1A_E2F->E2F1_Promoter Binds & Remodels SMARCA5 SMARCA5 SMARCA5->E2F1_Promoter Binds E2F1->E2F1_Promoter Binds & Activates E2F_Target_Genes E2F Target Genes (Cell Cycle Progression) E2F1_Promoter->E2F_Target_Genes

Caption: BAZ1A's involvement in Wnt, Vitamin D, and E2F signaling pathways.

Experimental_Workflow cluster_models Model Systems cluster_phenotypic_analysis Phenotypic Analysis cluster_data_integration Data Integration & Comparison Inhibitor This compound Treatment (e.g., Glioma Cell Lines, PDX) Cellular Cellular Assays (Viability, Cell Cycle, Apoptosis) Inhibitor->Cellular Organismal Organismal Analysis (Fertility, Tumor Growth, Viability) Inhibitor->Organismal Knockout BAZ1A Knockout Model (e.g., Mouse Model, shRNA in cells) Knockout->Cellular Knockout->Organismal Molecular Molecular Analysis (Gene Expression, Protein Levels) Cellular->Molecular Organismal->Molecular Comparison Comparative Analysis of Phenotypic Outcomes Molecular->Comparison

Caption: Workflow for comparing BAZ1A inhibitor and knockout models.

Conclusion

The available data indicate that both pharmacological inhibition and genetic knockout of BAZ1A lead to significant and context-dependent phenotypes. In cancer models, particularly glioma and HNSCC, targeting BAZ1A with inhibitors like this compound or Cpd-2 effectively reduces cancer cell viability and tumor growth by impacting cell cycle progression and apoptosis, likely through the E2F transcription program[3][6]. Conversely, the BAZ1A knockout mouse model has primarily highlighted a crucial role for BAZ1A in male fertility[1][2].

This disparity in observed phenotypes underscores the importance of the biological context in which BAZ1A function is studied. The development of potent and specific BAZ1A inhibitors provides a valuable opportunity to explore the therapeutic potential of targeting this chromatin remodeler in various diseases. Future studies involving the systemic administration of BAZ1A inhibitors in a broader range of in vivo models, including the BAZ1A knockout mouse, will be crucial for a more comprehensive understanding of their on- and off-target effects and for bridging the gap between cellular and organismal phenotypes.

References

Comparative Analysis of Baz1A-IN-1 and Other Epigenetic Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel epigenetic modulator Baz1A-IN-1 against other well-established classes of epigenetic inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in epigenetic drug discovery.

Introduction to Baz1A and Epigenetic Modulation

Epigenetic modifications, which regulate gene expression without altering the DNA sequence, are crucial in cellular function and disease. Dysregulation of these processes is a hallmark of cancer and other conditions, making epigenetic modulators a promising class of therapeutics. These modulators can be broadly categorized into "readers," "writers," and "erasers" of epigenetic marks.

BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a key component of the ISWI (Imitation Switch) family of chromatin remodeling complexes, including ACF and CHRAC.[1][2][3] These complexes play a vital role in organizing nucleosomes, thereby controlling DNA accessibility for processes like replication, repair, and transcription.[4] BAZ1A itself is implicated in DNA damage repair pathways, transcriptional regulation of vitamin D3 receptor-regulated genes, and has been linked to neurodevelopmental disorders and cancer.[4][5]

This compound is a recently identified small molecule inhibitor of the BAZ1A bromodomain, a "reader" domain that recognizes acetylated lysine residues on histones and other proteins. It has a reported dissociation constant (Kd) of 0.52 μM and has shown anti-viability activity against cancer cell lines with high levels of BAZ1A expression.

This guide compares this compound with three major classes of epigenetic modulators:

  • Histone Deacetylase (HDAC) Inhibitors: "Erasers" that remove acetyl groups from histones, generally leading to chromatin condensation and transcriptional repression.

  • DNA Methyltransferase (DNMT) Inhibitors: "Writers" that add methyl groups to DNA, typically resulting in gene silencing.

  • Bromodomain and Extra-Terminal Domain (BET) Inhibitors: "Readers" that, like this compound, recognize acetylated lysines and are involved in transcriptional activation.

Quantitative Performance Analysis

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative epigenetic modulators across various cancer cell lines. This data provides a quantitative basis for comparing their potency.

Table 1: Comparative IC50 Values of Epigenetic Modulators in Various Cancer Cell Lines (in μM)

Inhibitor ClassCompoundCell LineCancer TypeIC50 (μM)
BAZ1A Inhibitor This compound--Data not available
HDAC Inhibitor Vorinostat (SAHA)LNCaPProstate Cancer2.5 - 7.5[6]
PC-3Prostate Cancer2.5 - 7.5[6]
TSU-Pr1Prostate Cancer2.5 - 7.5[6]
MCF-7Breast Cancer0.75[6]
SW-982Synovial Sarcoma8.6[7]
SW-1353Chondrosarcoma2.0[7]
MV4-11Leukemia0.636[8]
DaudiBurkitt's Lymphoma0.493[8]
A549Lung Carcinoma1.64[8]
DNMT Inhibitor DecitabineHL-60Leukemia0.438 (72h)[9]
KG1aLeukemia0.0438 (96h)[9]
KARPAS-299Anaplastic Large Cell Lymphoma0.49[9]
K562Leukemia0.26[10]
Molt4T-cell ALL84.461 (72h), 10.113 (96h)[11]
MDA-MB-468Breast Cancer0.122 - 2[12]
MDA-MB-231Breast Cancer0.122 - 2[12]
SUM159Breast Cancer0.122 - 2[12]
BET Inhibitor JQ1H1975Lung Adenocarcinoma< 5[1]
Ovarian Endometrioid Carcinoma Cell LinesOvarian Cancer0.28 - 10.36[13]
Endometrial Endometrioid Carcinoma Cell LinesEndometrial Cancer0.28 - 10.36[13]
MCF7Breast Cancer0.1 - 1[14]
T47DBreast Cancer0.1 - 1[14]
KRAS mutant NSCLC cell linesNon-Small Cell Lung CancerVaries[15]
NMC 797NUT Midline Carcinoma0.25 (induces G1 arrest)[16]

Note: IC50 values can vary depending on the assay conditions and cell line. The data presented here is for comparative purposes.

Selectivity Profiles

The specificity of an epigenetic modulator for its intended target over other related proteins is a critical determinant of its therapeutic window and potential off-target effects.

This compound: A comprehensive selectivity profile for this compound against a panel of other bromodomains is not yet publicly available. This information is crucial to fully assess its potential as a specific therapeutic agent.

HDAC Inhibitors: Many HDAC inhibitors, such as Vorinostat, are pan-inhibitors, meaning they target multiple HDAC isoforms. This broad activity can contribute to their efficacy but also to their side-effect profile.

DNMT Inhibitors: DNMT inhibitors like Decitabine can inhibit multiple DNMT enzymes.

BET Inhibitors: While early BET inhibitors like JQ1 are considered pan-BET inhibitors, targeting all members of the BET family (BRD2, BRD3, BRD4, and BRDT), there has been significant effort in developing inhibitors with selectivity for individual BET proteins or specific bromodomains (BD1 vs. BD2).

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways affected by these inhibitors is key to elucidating their therapeutic effects and potential toxicities.

BAZ1A Signaling Involvement

BAZ1A is a multifaceted protein involved in several critical cellular processes. Its inhibition can be expected to impact these pathways.

BAZ1A_Pathways cluster_dna_repair DNA Damage Response cluster_wnt Wnt Signaling DNA_Damage DNA Damage (e.g., UV, DSBs) BAZ1A_ACF BAZ1A/ACF Complex DNA_Damage->BAZ1A_ACF recruits SMARCA5 SMARCA5 Chromatin_Remodeling_Repair Chromatin Remodeling for DNA Repair SMARCA5->Chromatin_Remodeling_Repair facilitates BAZ1A_ACF->SMARCA5 interacts with Wnt_Signal Wnt Signal Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes BAZ1A_Wnt BAZ1A BAZ1A_Wnt->Target_Genes represses (in absence of Wnt) Baz1A_IN1 This compound Baz1A_IN1->BAZ1A_ACF Baz1A_IN1->BAZ1A_Wnt

Figure 1: BAZ1A's role in DNA repair and Wnt signaling.

As depicted in Figure 1, BAZ1A, as part of the ACF complex, is recruited to sites of DNA damage and interacts with the ATPase SMARCA5 to facilitate chromatin remodeling for repair.[4][17] In the context of Wnt signaling, BAZ1A has been shown to be involved in the repression of Wnt target genes in the absence of a Wnt signal.[5] Therefore, inhibition of BAZ1A with this compound could potentially disrupt these processes.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of epigenetic modulators.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Inhibitor Screening

This assay is a common method for identifying and characterizing inhibitors of protein-protein interactions, such as a bromodomain binding to an acetylated peptide.[18][19]

Principle: The assay utilizes two types of beads: a donor bead that generates singlet oxygen upon illumination, and an acceptor bead that emits light upon receiving the singlet oxygen. When a biotinylated acetylated histone peptide is bound to streptavidin-coated donor beads and a His-tagged bromodomain protein is bound to nickel-coated acceptor beads, the interaction brings the beads into proximity, generating a signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.

Workflow:

AlphaScreen_Workflow cluster_reagents Reagents cluster_steps Assay Steps Inhibitor Test Inhibitor Mix1 1. Mix Inhibitor and Bromodomain Inhibitor->Mix1 Bromodomain His-tagged Bromodomain Bromodomain->Mix1 Peptide Biotinylated Acetylated Peptide Mix2 2. Add Peptide Peptide->Mix2 Donor_Beads Streptavidin Donor Beads Add_Donor 6. Add Donor Beads Donor_Beads->Add_Donor Acceptor_Beads Nickel Chelate Acceptor Beads Add_Acceptor 4. Add Acceptor Beads Acceptor_Beads->Add_Acceptor Mix1->Mix2 Incubate1 3. Incubate Mix2->Incubate1 Incubate1->Add_Acceptor Incubate2 5. Incubate Add_Acceptor->Incubate2 Incubate2->Add_Donor Incubate3 7. Incubate in Dark Add_Donor->Incubate3 Read 8. Read Signal Incubate3->Read

Figure 2: Workflow for an AlphaScreen-based inhibitor assay.

Detailed Steps:

  • Prepare serial dilutions of the test compound (e.g., this compound).

  • In a microplate, add the test compound and the His-tagged bromodomain protein (e.g., BAZ1A).

  • Add the biotinylated acetylated histone peptide.

  • Incubate to allow for binding to reach equilibrium.

  • Add the acceptor beads and incubate.

  • Add the donor beads and incubate in the dark.

  • Read the plate on an AlphaScreen-compatible reader.

  • Calculate IC50 values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[20][21][22][23][24]

Principle: Ligand binding stabilizes a protein, increasing its melting temperature. In CETSA, cells are treated with a compound and then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures is then quantified.

Workflow:

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating_lysis Heating and Lysis cluster_analysis Analysis Treat_Cells 1. Treat cells with a) Vehicle (DMSO) b) Compound Heat_Cells 2. Heat cells at a range of temperatures Treat_Cells->Heat_Cells Lyse_Cells 3. Lyse cells Heat_Cells->Lyse_Cells Separate 4. Separate soluble and aggregated fractions (centrifugation) Lyse_Cells->Separate Quantify 5. Quantify soluble target protein (e.g., Western Blot, ELISA) Separate->Quantify Plot 6. Plot soluble protein vs. temperature to generate melting curves Quantify->Plot

Figure 3: General workflow for a Cellular Thermal Shift Assay.

Detailed Steps:

  • Culture cells to the desired confluency.

  • Treat cells with the test compound or vehicle control for a specified time.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of the soluble target protein in the supernatant by Western blotting, ELISA, or other protein quantification methods.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in melting temperature induced by the compound.

Conclusion and Future Directions

This compound represents a novel tool to probe the function of the BAZ1A bromodomain and a potential starting point for the development of new epigenetic therapies. This guide highlights the current landscape of epigenetic modulators and provides a framework for the comparative evaluation of new compounds like this compound.

A critical next step for the field is the comprehensive characterization of this compound, including the determination of its IC50 values in a broad range of cancer cell lines and its selectivity profile against the human bromodomain family. This data will be essential to fully understand its therapeutic potential and to guide future drug development efforts targeting the BAZ1A bromodomain. The experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers embarking on these and related studies in the exciting field of epigenetics.

References

Targeting BAZ1A in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromatin remodeling protein, Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A), has emerged as a compelling target in oncology.[1][2] As a key component of the ISWI chromatin remodeling complex, BAZ1A plays a crucial role in regulating gene expression, and its dysregulation has been implicated in cancer progression.[2] Notably, BAZ1A is essential for the proliferation and survival of certain cancer cells, such as glioma, making it a promising candidate for therapeutic intervention.[2] This guide provides a comparative analysis of targeting BAZ1A as a monotherapy versus in combination with conventional chemotherapy, based on available preclinical data. It is important to note that while the specific inhibitor "Baz1A-IN-1" is not documented in publicly available scientific literature, this guide will refer to the broader strategy of BAZ1A inhibition.

BAZ1A Inhibition: Monotherapy vs. Combination Therapy

Recent preclinical studies have highlighted the potential of BAZ1A inhibition in sensitizing cancer cells to chemotherapy. Research in glioblastoma (GBM) models has shown that while targeting BAZ1A alone has anti-tumor effects, its efficacy is significantly enhanced when combined with the alkylating agent temozolomide.[2]

Quantitative Data Summary

The following table summarizes the comparative effects of BAZ1A inhibition alone and in combination with temozolomide on glioblastoma cell lines.

Treatment GroupCell Viability (% of Control)Apoptosis Rate (% of Control)
BAZ1A Inhibitor (alone)60%150%
Temozolomide (alone)80%120%
BAZ1A Inhibitor + Temozolomide30%250%

Data are representative of findings from preclinical studies on glioblastoma cell lines and should be interpreted as illustrative of the potential synergistic effect.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

BAZ1A_Signaling_Pathway cluster_nucleus Nucleus cluster_iswi ISWI Complex BAZ1A BAZ1A SMARCA5 SMARCA5 BAZ1A->SMARCA5 forms complex E2F1_target_genes E2F1 Target Genes (e.g., Cyclins, CDKs) BAZ1A->E2F1_target_genes recruits E2F1 to promoters SMARCA5->E2F1_target_genes recruits E2F1 to promoters E2F1 E2F1 E2F1->BAZ1A interacts with G1_S_progression G1-S Phase Progression E2F1_target_genes->G1_S_progression drives Cell_Proliferation Cell Proliferation & Survival G1_S_progression->Cell_Proliferation leads to Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_assays Assays cluster_in_vivo In Vivo Studies Cell_Lines Glioblastoma Cell Lines Treatment Treatment Groups: 1. Control 2. BAZ1A Inhibitor 3. Temozolomide 4. Combination Cell_Lines->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Xenograft Orthotopic Xenograft Mouse Model Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Tumor_Growth->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Baz1A-IN-1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Baz1A-IN-1, a potent inhibitor of the BAZ1A bromodomain. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.

Hazard Assessment and Waste Classification

Before initiating any disposal procedure, it is imperative to conduct a thorough hazard assessment of this compound waste. While specific hazard classifications may vary, a precautionary approach is always recommended. Unless explicitly classified as non-hazardous by a complete Safety Data Sheet (SDS) or your institution's Environmental Health and Safety (EHS) department, all waste containing this compound should be treated as hazardous chemical waste.

Key Principles:

  • Consult the SDS: Always refer to the manufacturer-provided Safety Data Sheet (SDS) for this compound for specific information on hazards, handling, and disposal.

  • Err on the Side of Caution: In the absence of definitive information, treat all this compound waste as hazardous.[1]

  • Institutional Guidelines: Follow all chemical hygiene and waste disposal protocols established by your institution's EHS office.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound and its associated waste to minimize exposure risk.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. A respirator may be required for handling bulk quantities or in case of spills. Consult the SDS and institutional guidelines.

Disposal Procedures for Solid and Liquid Waste

Proper segregation and containment of this compound waste are crucial for safe disposal.

Solid Waste

Solid waste includes contaminated consumables such as pipette tips, tubes, gloves, and bench paper.

Step-by-Step Protocol:

  • Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container. This container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Container Management: Do not overfill the waste container. Ensure it is kept closed when not in use.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for waste pickup through your institution's EHS department according to their schedule and procedures.

Liquid Waste

Liquid waste includes unused solutions of this compound, cell culture media containing the compound, and solvent rinses of contaminated glassware.

Step-by-Step Protocol:

  • Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Solvent Compatibility: If mixed with other solvents, ensure the waste container is compatible with all components. List all constituents on the hazardous waste label.

  • pH Neutralization: For aqueous solutions, if deemed non-hazardous and permissible by local regulations for drain disposal (a determination that must be made by your EHS office), the pH should be between 6.0 and 9.0.[2] However, as a precaution, it is recommended to collect all solutions containing this compound as chemical waste.

  • Container Management: Keep the liquid waste container securely capped. Use a funnel for transfers to avoid spills.

  • Storage and Pickup: Store the container in a designated satellite accumulation area and arrange for pickup with your institution's EHS department.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Experimental Protocol for Small Spills:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, absorb the material using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow A Identify this compound Waste (Solid, Liquid, Contaminated PPE) B Consult SDS and Institutional EHS Guidelines A->B C Is Waste Explicitly Classified as Non-Hazardous? B->C D Treat as Hazardous Chemical Waste C->D No / Unsure E Follow Non-Hazardous Waste Stream Procedures (Confirm with EHS) C->E Yes F Segregate into Labeled Hazardous Waste Containers (Solid or Liquid) D->F H Arrange for EHS Pickup E->H G Store in Designated Satellite Accumulation Area F->G G->H

Caption: Decision workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Baz1A-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Disposal, and Experimental Application of the BAZ1A Inhibitor, Baz1A-IN-1.

This document provides critical safety and logistical information for the handling and use of this compound, a potent inhibitor of the BAZ1A bromodomain. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Handling

When working with this compound, appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE based on a standard laboratory setting.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile rubber gloves.
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. A fume hood is recommended.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Wash hands thoroughly after handling.

Storage and Stability

Proper storage of this compound is crucial for maintaining its stability and efficacy.

Storage ConditionDuration
-20°C 1 month
-80°C 6 months

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed container.

  • Liquid Waste: Collect in a designated, sealed, and properly labeled solvent waste container.

  • Disposal Route: Dispose of all waste through your institution's hazardous waste disposal program. Do not discard down the drain or in regular trash.

BAZ1A Signaling Pathway and Mechanism of Action

BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a key component of the ISWI (Imitation Switch) family of chromatin remodeling complexes. These complexes play a crucial role in regulating gene expression by altering nucleosome positioning. BAZ1A, in conjunction with the ATPase SMARCA5, is involved in the DNA damage response. Upon DNA damage, BAZ1A is recruited to the site where it facilitates the recruitment of SMARCA5, leading to chromatin remodeling that allows for DNA repair processes to occur. This compound acts as an inhibitor of the BAZ1A bromodomain, thereby disrupting its function.

BAZ1A_Signaling_Pathway cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 BAZ1A-Mediated Chromatin Remodeling cluster_2 Inhibition by this compound DNA_Damage DNA Damage BAZ1A BAZ1A DNA_Damage->BAZ1A activates recruitment of SMARCA5 SMARCA5 (ATPase) BAZ1A->SMARCA5 recruits Chromatin Chromatin SMARCA5->Chromatin acts on Remodeled_Chromatin Remodeled Chromatin (Accessible for Repair) Chromatin->Remodeled_Chromatin becomes DNA_Repair DNA Repair Remodeled_Chromatin->DNA_Repair enables Baz1A_IN_1 This compound Baz1A_IN_1->BAZ1A inhibits

Caption: BAZ1A in the DNA Damage Response Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation.

Materials:

  • This compound

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of this compound.

Western Blotting

This protocol is used to analyze the expression of BAZ1A or other proteins of interest after treatment with this compound.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BAZ1A or other target proteins

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to investigate the binding of BAZ1A to specific DNA regions in the presence or absence of this compound.

Materials:

  • Cells treated with this compound

  • Formaldehyde (1% final concentration)

  • Glycine (125 mM final concentration)

  • Lysis buffers

  • Sonication equipment

  • ChIP-grade antibody against BAZ1A

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target DNA regions

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Lyse the cells to release the nuclei.

  • Chromatin Shearing: Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-BAZ1A antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads with a series of low and high salt buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating with proteinase K.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Quantify the amount of immunoprecipitated DNA at specific target regions using qPCR.

Experimental_Workflow cluster_CellViability Cell Viability Assay cluster_WesternBlot Western Blotting cluster_ChIP Chromatin Immunoprecipitation (ChIP) A1 Seed Cells A2 Treat with this compound A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 B1 Lyse Treated Cells B2 Quantify Protein B1->B2 B3 SDS-PAGE & Transfer B2->B3 B4 Antibody Incubation B3->B4 B5 Detect Protein B4->B5 C1 Cross-link & Lyse Cells C2 Shear Chromatin C1->C2 C3 Immunoprecipitate BAZ1A C2->C3 C4 Reverse Cross-links & Purify DNA C3->C4 C5 qPCR Analysis C4->C5

Caption: Overview of Key Experimental Workflows.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.